molecular formula C9H11BO4 B591623 (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid CAS No. 1048330-10-4

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Cat. No.: B591623
CAS No.: 1048330-10-4
M. Wt: 193.993
InChI Key: CDWTTYCJDYKRNE-UHFFFAOYSA-N
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Description

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO4 and its molecular weight is 193.993. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methoxycarbonyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWTTYCJDYKRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716600
Record name [3-(Methoxycarbonyl)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048330-10-4
Record name [3-(Methoxycarbonyl)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1048330-10-4

This technical guide provides a comprehensive overview of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key building block in modern organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines a plausible synthetic route, and describes its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Physicochemical Properties

This compound, also known as methyl 5-borono-2-methylbenzoate, is a substituted phenylboronic acid.[1] Its structure incorporates a boronic acid functional group and a methyl ester, making it a versatile reagent in organic chemistry. The quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1048330-10-4[1][2][3]
Molecular Formula C₉H₁₁BO₄[1]
Molecular Weight 193.99 g/mol [1][3]
Appearance White to off-white solid[3]
Purity ≥97%[1][3]
Storage Temperature Inert atmosphere, 2-8°C[3]
Topological Polar Surface Area (TPSA) 66.76 Ų[1]
LogP -0.53858[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 2[1]

Synthesis of this compound

This proposed synthesis involves a two-step process starting from 5-bromo-2-methylbenzoic acid. The first step is an esterification to produce methyl 5-bromo-2-methylbenzoate, followed by a metal-halogen exchange and subsequent borylation to yield the final product.

G cluster_esterification Step 1: Esterification cluster_borylation Step 2: Borylation 5-bromo-2-methylbenzoic_acid 5-Bromo-2-methylbenzoic acid Methyl_5-bromo-2-methylbenzoate Methyl 5-bromo-2-methylbenzoate 5-bromo-2-methylbenzoic_acid->Methyl_5-bromo-2-methylbenzoate Reaction Methanol Methanol (CH3OH) Methanol->Methyl_5-bromo-2-methylbenzoate Acid_catalyst Acid Catalyst (e.g., H2SO4) Acid_catalyst->Methyl_5-bromo-2-methylbenzoate Methyl_5-bromo-2-methylbenzoate_2 Methyl 5-bromo-2-methylbenzoate Methyl_5-bromo-2-methylbenzoate->Methyl_5-bromo-2-methylbenzoate_2 Organolithium_reagent Organolithium Reagent (e.g., n-BuLi) Methyl_5-bromo-2-methylbenzoate_2->Organolithium_reagent Metal-Halogen Exchange Trialkyl_borate Trialkyl Borate (e.g., B(OiPr)3) Organolithium_reagent->Trialkyl_borate Borylation Aqueous_workup Aqueous Workup (Acidic) Trialkyl_borate->Aqueous_workup Final_Product This compound Aqueous_workup->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Esterification of 5-bromo-2-methylbenzoic acid

  • To a solution of 5-bromo-2-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 5-bromo-2-methylbenzoate, which can be purified by column chromatography.

Step 2: Borylation of methyl 5-bromo-2-methylbenzoate

  • Dissolve methyl 5-bromo-2-methylbenzoate in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of an organolithium reagent, such as n-butyllithium, and stir the mixture at -78°C for a period to allow for complete lithium-halogen exchange.

  • Add a trialkyl borate (e.g., triisopropyl borate) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The final product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Boronic_Acid This compound (Ar'-B(OH)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions may need to be optimized for different substrates.

  • In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) and, if necessary, a ligand (e.g., PPh₃, SPhos).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific signaling pathway involvement for this compound is not documented in the available literature, its utility as a building block in the synthesis of complex organic molecules makes it highly relevant to drug discovery.[5][6] Boronic acids and their derivatives are crucial intermediates in the preparation of numerous pharmaceutical compounds.[5] The ability to introduce the substituted phenyl moiety via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The ester functionality can also serve as a handle for further chemical modifications.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis. Its well-defined physicochemical properties and its utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an important tool for chemists in academia and industry, particularly in the pursuit of novel therapeutic agents and functional materials. Further research into the biological activities of compounds derived from this building block may reveal its potential in specific therapeutic areas.

References

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its physicochemical data, standard experimental protocols for property determination, and a visualization of a key synthetic application.

Core Physical and Chemical Properties

This compound, with the CAS Number 1048330-10-4, is a substituted arylboronic acid.[1] Such compounds are critical intermediates in synthetic organic chemistry, most notably as coupling partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The physical characteristics of this solid compound are summarized below. While specific experimental data for properties such as melting point and solubility are not widely published, typical values and computational predictions are provided alongside established data.

Data Presentation: Summary of Physical Properties

PropertyValueSource
IUPAC Name This compound
CAS Number 1048330-10-4[1]
Molecular Formula C₉H₁₁BO₄[2]
Molecular Weight 193.99 g/mol [1][2]
Physical Form Solid
Purity ≥97%[2]
Storage Conditions Store at 2-8°C under an inert atmosphere.
SMILES O=C(C1=CC(B(O)O)=CC=C1C)OC[2]
InChI Key CDWTTYCJDYKRNE-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 66.76 Ų (Computed)[2]
LogP -0.53858 (Computed)[2]
Hydrogen Bond Donors 2 (Computed)[2]
Hydrogen Bond Acceptors 4 (Computed)[2]
Rotatable Bonds 2 (Computed)[2]

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are not available in the cited literature. However, the following sections describe standard, widely accepted methodologies for determining key physical properties of solid organic compounds.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[3]

General Protocol:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a digital melting point apparatus.[5] Common setups include a Thiele tube with a high-boiling oil bath or an electrically heated metal block (e.g., Mel-Temp apparatus).

  • Initial Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to find an approximate melting range.[6]

  • Accurate Determination: The apparatus is cooled to at least 20°C below the approximate melting point. A fresh sample is heated slowly, at a rate of about 2°C per minute, to allow for thermal equilibrium.[6]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[4] For a pure compound, this range should be narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules.[7] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[8][9]

General Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[8] The choice of solvent is critical to avoid obscuring sample signals.

  • Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added. The chemical shifts of the compound's protons are measured relative to the TMS signal, which is set to 0 ppm.[10] Modern instruments can often reference the residual solvent peak.

  • Data Acquisition: The solution is filtered into a clean NMR tube.[8] The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard 1D acquisition programs are run to obtain the ¹H and ¹³C spectra.

  • Spectral Interpretation:

    • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the nucleus.

    • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[10]

    • Spin-Spin Splitting (J-coupling): The splitting of a signal into multiple peaks reveals information about adjacent, non-equivalent nuclei, thus providing connectivity data.[7]

    • ¹³C NMR: Provides information on the number of unique carbon environments. Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups.[8]

Application in Synthesis: The Suzuki-Miyaura Coupling

Arylboronic acids are fundamental building blocks in organic synthesis, primarily used in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), catalyzed by a palladium(0) complex.[11][12] It is widely used in the synthesis of biaryls, polyolefins, and styrenes.[12]

The diagram below illustrates the catalytic cycle and workflow of a typical Suzuki-Miyaura coupling reaction, a primary application for this compound.

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle reagents 1. Combine Aryl Halide, Boronic Acid, Pd Catalyst, and Base in Solvent reaction 2. Heat Reaction Mixture (e.g., 70-100°C) reagents->reaction Inert Atmosphere (N2/Ar) pd0 Pd(0)L_n reagents->pd0 Reaction Start workup 3. Aqueous Workup (Extraction) reaction->workup Cool to RT purification 4. Purify Product (e.g., Column Chromatography) workup->purification analysis 5. Characterize Product (NMR, MS, etc.) purification->analysis pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition product Product (R1-R2) pd0->product Product Formed pd2_trans R1-Pd(II)L_n-OR' pd2_complex->pd2_trans Metathesis (Base) pd2_biaryl R1-Pd(II)L_n-R2 pd2_trans->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination r1x Aryl Halide (R1-X) boronic_acid Boronic Acid (R2-B(OH)2) base Base (e.g., K2CO3)

Suzuki-Miyaura Coupling Workflow and Catalytic Cycle.

References

Technical Guide: Molecular Weight of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a compound of interest in various research and development applications.

Molecular Identity and Formula

This compound is a substituted phenylboronic acid derivative. Its structure is characterized by a methyl group and a methoxycarbonyl group attached to the phenyl ring, along with the boronic acid functional group.

Based on its chemical structure, the molecular formula is determined to be C₉H₁₁BO₄ [1][2].

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

ElementSymbolCountStandard Atomic Weight (amu)Total Atomic Weight (amu)
CarbonC912.011[3][4][5][6]108.099
HydrogenH111.008[7][8][9][10][11]11.088
BoronB110.811[12][13][14][15][16]10.811
OxygenO415.999[17][18][19][20][21]63.996
Total 193.994

The calculated molecular weight of this compound is 193.99 g/mol [1][2][22].

Experimental Verification

While the molecular weight can be calculated theoretically, it is typically confirmed experimentally using techniques such as mass spectrometry. A generalized workflow for this process is outlined below.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Dissolve sample in a suitable solvent Dissolve sample in a suitable solvent Ionization Ionization Dissolve sample in a suitable solvent->Ionization Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Generate mass spectrum Generate mass spectrum Detector->Generate mass spectrum Identify molecular ion peak (M+) Identify molecular ion peak (M+) Generate mass spectrum->Identify molecular ion peak (M+) Confirm molecular weight Confirm molecular weight Identify molecular ion peak (M+)->Confirm molecular weight

References

An In-depth Technical Guide to (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key organic intermediate, plays a significant role in modern synthetic chemistry, particularly in the construction of complex molecular architectures. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its relevance in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, also known by its IUPAC name Methyl 5-borono-2-methylbenzoate, is a substituted phenylboronic acid derivative. The presence of both a methoxycarbonyl group and a methyl group on the phenyl ring influences its reactivity and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1048330-10-4[1]
Molecular Formula C₉H₁₁BO₄[1]
Molecular Weight 193.99 g/mol [1]
Appearance White to off-white solidCommercial Supplier Data
Purity ≥97%[1]
Storage Conditions 2-8°C, under inert atmosphereCommercial Supplier Data
Solubility Soluble in methanol, DMSO, and other polar organic solvents.General knowledge of boronic acids

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 5-bromo-2-methylbenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a palladium-catalyzed borylation reaction.

Step 1: Esterification of 5-bromo-2-methylbenzoic acid to Methyl 5-bromo-2-methylbenzoate

The esterification of 5-bromo-2-methylbenzoic acid is typically carried out using methanol in the presence of an acid catalyst, such as sulfuric acid. This is a classic Fischer esterification reaction.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-methylbenzoate

  • Materials:

    • 5-bromo-2-methylbenzoic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 5-bromo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

    • The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • After cooling to room temperature, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 5-bromo-2-methylbenzoate as a crude product, which can be purified by column chromatography on silica gel.

Step 2: Miyaura Borylation of Methyl 5-bromo-2-methylbenzoate

The second step involves the conversion of the aryl bromide to the corresponding boronic acid via a Miyaura borylation reaction. This reaction utilizes a palladium catalyst and a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting boronate ester is then hydrolyzed to the desired boronic acid.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Methyl 5-bromo-2-methylbenzoate

    • Bis(pinacolato)diboron (B₂pin₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • 1,4-Dioxane (anhydrous)

    • Hydrochloric acid (1 M)

    • Ethyl acetate

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 5-bromo-2-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (2.0-3.0 eq), and Pd(dppf)Cl₂ (2-5 mol%).

    • Add anhydrous 1,4-dioxane to the flask and degas the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • The filtrate is concentrated under reduced pressure. The resulting crude pinacol boronate ester is then subjected to hydrolysis.

    • Dissolve the crude ester in a suitable solvent (e.g., a mixture of THF and water) and add 1 M hydrochloric acid. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude this compound can be purified by recrystallization or column chromatography.

Applications in Organic Synthesis

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[2] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[3] The methoxycarbonyl and methyl groups on the boronic acid can influence the electronic properties of the aromatic ring and, consequently, the reaction outcome.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl halide (e.g., aryl bromide or iodide)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., toluene, dioxane, DMF, often with water)

  • Procedure:

    • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

    • Add the solvent system and degas the mixture thoroughly.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere and stir until the reaction is complete.

    • After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Relevance in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[4][5] They can act as enzyme inhibitors, for example, by forming reversible covalent bonds with active site serine residues. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features make it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships.

Visualization of a Key Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Miyaura Borylation start 5-bromo-2-methylbenzoic acid product1 Methyl 5-bromo-2-methylbenzoate start->product1 Reflux reagent1 Methanol (CH3OH) H2SO4 (cat.) product1_node Methyl 5-bromo-2-methylbenzoate intermediate Pinacol boronate ester product1_node->intermediate 80-100 °C reagent2 Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc final_product (3-(Methoxycarbonyl)-4- methylphenyl)boronic acid intermediate->final_product Hydrolysis reagent3 H3O+ Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L2-Ar' ArPdX->ArPdAr Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)2 (Base)

References

An In-depth Technical Guide to the Solubility of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. The boronic acid moiety is a versatile functional group, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The physicochemical properties, particularly solubility, are critical parameters that influence reaction kinetics, purification methods, and formulation strategies. An understanding of the solubility of this compound in various solvent systems is paramount for its effective application.

Arylboronic acids, as a class, generally exhibit low solubility in water.[1][2][3] The substituents on the phenyl ring, in this case, a methoxycarbonyl group and a methyl group, are expected to significantly influence the overall polarity and intermolecular interactions of the molecule, thereby affecting its solubility profile.[3][4]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₁BO₄[5]
Molecular Weight 193.99 g/mol [5]
IUPAC Name (3-methoxycarbonyl-4-methylphenyl)boronic acid[6]
Physical Form Solid[6]
Storage Temperature 2-8°C, Inert atmosphere[6]

Solubility Profile of Related Arylboronic Acids

While specific quantitative solubility data for this compound is not available, the following tables summarize the solubility of phenylboronic acid and other substituted analogs in water and organic solvents. This information can serve as a useful proxy for estimating the solubility behavior of the title compound.

Table 1: Solubility of Phenylboronic Acid in Water

CompoundTemperature (°C)Solubility (g / 100 g H₂O)
Phenylboronic acid20~1.9

Data extrapolated from graphical representations and textual descriptions in the cited source.[1][3]

Table 2: Qualitative and Quantitative Solubility of Phenylboronic Acid in Organic Solvents

SolventQualitative Solubility
EtherHigh
KetonesHigh
ChloroformModerate
HydrocarbonsVery Low

Based on descriptive data from the cited source.[1]

It is important to note that the introduction of substituents such as isobutoxy, carboxyl, and trifluoromethyl groups has been shown to decrease the water solubility of phenylboronic acid.[3]

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely used and reliable technique for determining the solubility of boronic acids is the dynamic or turbidity method.[1][4][7] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment
  • This compound

  • Selected organic and/or aqueous solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Turbidity sensor or a laser beam and photodetector

  • Analytical balance

Procedure
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture to ensure a uniform suspension.

  • Controlled Heating: The temperature of the bath is slowly and constantly increased, for instance, at a rate of 0.1-0.5 °C/min.[7]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[7]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Weigh Solute and Solvent prep2 Add to Jacketed Vessel prep1->prep2 meas1 Place in Thermostat Bath prep2->meas1 meas2 Begin Stirring meas1->meas2 meas3 Heat at a Constant Rate (e.g., 0.1-0.5 °C/min) meas2->meas3 meas4 Monitor Turbidity meas3->meas4 ana1 Record Temperature of Complete Dissolution meas4->ana1 ana2 Repeat for Different Compositions ana1->ana2 ana3 Construct Solubility Curve ana2->ana3 Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle R_X Aryl/Vinyl Halide (R-X) OxAdd Oxidative Addition (R-Pd(II)-X)L_n R_X->OxAdd Boronic_Acid This compound Transmetal Transmetalation (R-Pd(II)-R')L_n Boronic_Acid->Transmetal Base Base (e.g., Na2CO3) Base->Transmetal Pd0 Pd(0)L_n Pd0->OxAdd + R-X OxAdd->Transmetal + Boronate RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + R-R' Product Coupled Product (R-R') RedElim->Product

References

The Stability and Storage of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets, supplier technical notes, and published literature on structurally similar arylboronic acids. The information herein is intended to provide a robust framework for handling, storing, and assessing the stability of this reagent in a laboratory setting.

Core Concepts in Boronic Acid Stability

Arylboronic acids are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by inherent instability under certain conditions. The primary degradation pathways for arylboronic acids include:

  • Protodeboronation: The cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This can be influenced by factors such as pH and the electronic properties of the aryl ring.[1][2]

  • Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of various byproducts.[3] This can be a significant degradation pathway, especially in the presence of oxidizing agents.

  • Dehydration: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). This is often a reversible process.

  • Hydrolysis: While boronic acids are used in aqueous conditions, prolonged exposure, especially at certain pH values, can lead to hydrolysis and degradation.[4][5]

Understanding these degradation pathways is critical for developing appropriate storage and handling protocols to ensure the integrity and reactivity of this compound.

Recommended Storage and Handling

Based on available safety data sheets and general knowledge of arylboronic acid stability, the following storage and handling guidelines are recommended for this compound.

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation.
Container Keep in a tightly sealed container.Prevents the ingress of moisture and air.
Light Store in a dark place.Although specific photostability data is unavailable, it is good practice to protect from light to prevent potential photolytic degradation.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]To avoid inhalation of the solid powder and prevent skin and eye contact.

Potential Degradation Pathways

The degradation of this compound can be postulated based on the known reactivity of arylboronic acids. The primary pathways are illustrated below.

Start (3-(Methoxycarbonyl)-4- methylphenyl)boronic acid Hydrolysis Hydrolysis (H2O, pH dependent) Start->Hydrolysis Oxidation Oxidation (e.g., H2O2) Start->Oxidation Protodeboronation Protodeboronation (H+, H2O) Start->Protodeboronation Degradation_Product_2 Phenolic Byproducts Oxidation->Degradation_Product_2 Degradation_Product_3 Other Oxidized Species Oxidation->Degradation_Product_3 Degradation_Product_1 Methyl 2-methylbenzoate Protodeboronation->Degradation_Product_1

Caption: Postulated degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study can be performed according to ICH guidelines.[7][8] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

Table 2: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[8]
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M to 1 M NaOH. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[8]
Oxidation Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store protected from light at room temperature.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
Photostability Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]
Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Step1 Select Column and Mobile Phase Step2 Optimize Gradient and Flow Rate Step1->Step2 Step3 Analyze Stressed Samples Step2->Step3 Step4 Peak Purity Analysis Step3->Step4 Val_Specificity Specificity Step4->Val_Specificity Val_Linearity Linearity Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision Val_Accuracy->Val_Precision Val_Robustness Robustness Val_Precision->Val_Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

A typical starting point for a reversed-phase HPLC method would be:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from low to high organic content.

  • Detection: UV detection at a suitable wavelength (determined by UV scan).

The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Characterization of Degradation Products

Degradation products can be identified and characterized using hyphenated techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the degradation products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of the isolated degradation products. ¹H, ¹³C, and ¹¹B NMR would be particularly useful.[10][11][12][13]

Summary of Stability Profile (Hypothetical Data)

While specific quantitative stability data for this compound is not publicly available, the following table presents a hypothetical stability profile based on the expected behavior of similar arylboronic acids. This is for illustrative purposes only and should be confirmed by experimental studies.

Table 3: Hypothetical Forced Degradation Results

Stress ConditionObservationMajor Degradation Product(s)
0.1 M HCl, 60°C, 24h Minor degradationMethyl 2-methylbenzoate (from protodeboronation)
0.1 M NaOH, 60°C, 24h Moderate degradationPhenolic byproducts (from oxidation/hydrolysis)
3% H₂O₂, RT, 24h Significant degradationVarious oxidized species
80°C, 7 days Minimal degradationTrace amounts of dehydration products (boroxines)
ICH Photostability StableNo significant degradation observed

Conclusion

This compound is a valuable synthetic reagent that, like other arylboronic acids, is susceptible to degradation under certain conditions. Proper storage at low temperatures under an inert atmosphere is crucial to maintain its integrity. For applications requiring a thorough understanding of its stability, a forced degradation study coupled with the development of a validated stability-indicating HPLC method is strongly recommended. This will ensure the reliability of experimental results and the quality of downstream products in research and development settings.

References

Spectroscopic Data of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic information for (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid (CAS No. 1048330-10-4). Despite a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for this specific compound remains largely unavailable. Commercial suppliers confirm its existence and provide basic physicochemical properties, but do not offer in-depth spectral characterization.

This document, therefore, serves to summarize the available information and provide a general overview of the expected spectroscopic characteristics and the methodologies typically employed for the analysis of similar aromatic boronic acid derivatives.

Physicochemical Properties

A summary of the basic information for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1048330-10-4ChemScene, Sigma-Aldrich
Molecular Formula C₉H₁₁BO₄ChemScene, Sigma-Aldrich
Molecular Weight 193.99 g/mol ChemScene, Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity ≥97%ChemScene
IUPAC Name (3-methoxycarbonyl-4-methylphenyl)boronic acidSigma-Aldrich

Expected Spectroscopic Data and General Experimental Protocols

While specific data for the target compound is not available, the following sections describe the expected spectral features and the general experimental protocols used for the characterization of aromatic boronic acids.

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be critical for confirming its structure.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The trisubstituted benzene ring would be expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would depend on the electronic effects of the boronic acid, methoxycarbonyl, and methyl groups.

  • Methyl Protons (Aromatic): A singlet corresponding to the methyl group attached to the aromatic ring, likely appearing in the range of δ 2.2-2.6 ppm.

  • Methoxy Protons: A singlet for the methoxy group of the ester, typically found around δ 3.8-4.0 ppm.

  • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O and can appear over a wide chemical shift range.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal for the ester carbonyl group, typically in the δ 165-175 ppm region.

  • Aromatic Carbons: Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.

  • Methyl Carbon (Aromatic): A signal for the aromatic methyl group, usually in the δ 15-25 ppm range.

  • Methoxy Carbon: A signal for the methoxy carbon, typically around δ 50-55 ppm.

General Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as protic solvents can lead to the exchange of the boronic acid protons.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the carbon attached to boron.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group, often involved in hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.

  • B-O Stretch: A strong absorption band typically found in the 1300-1400 cm⁻¹ region is characteristic of the B-O stretching vibration.

  • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

General Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features:

  • Molecular Ion Peak [M]⁺ or [M+H]⁺: The mass spectrum should show a peak corresponding to the molecular weight of the compound (193.99). Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ might be observed. Boronic acids are also known to dehydrate, so peaks corresponding to [M-H₂O]⁺ or [M-2H₂O]⁺ might be present. The presence of boron's natural isotopes (¹⁰B and ¹¹B) would result in a characteristic isotopic pattern for boron-containing fragments.

General Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. ESI is a common ionization technique for this type of compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Workflow and Logical Relationships

The characterization of a novel or commercially sourced chemical like this compound follows a logical workflow to confirm its identity and purity.

experimental_workflow cluster_synthesis Synthesis/Procurement cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification synthesis Obtain (3-(Methoxycarbonyl)-4- methylphenyl)boronic acid nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample Preparation ir IR Spectroscopy synthesis->ir Sample Preparation ms Mass Spectrometry synthesis->ms Sample Preparation structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_confirmation Structural Confirmation purity_assessment->final_confirmation

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Safety and Handling of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key building block in modern organic synthesis. It details the compound's chemical and physical properties, critical safety and handling procedures, and representative experimental protocols for its synthesis, purification, analysis, and application in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

This compound is a solid organic compound widely utilized in medicinal chemistry and materials science. Its quantitative properties are summarized below.

PropertyValueSource(s)
CAS Number 1048330-10-4[1][2]
Molecular Formula C₉H₁₁BO₄[1][3]
Molecular Weight 193.99 g/mol [1][2]
IUPAC Name 3-(methoxycarbonyl)-4-methylphenylboronic acid[4]
Synonyms Benzoic acid, 5-borono-2-methyl-, 1-methyl ester[1]
Physical Form Solid
Purity ≥97%[1]
Topological Polar Surface Area (TPSA) 66.76 Ų[1]
logP -0.53858[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]

Hazard Identification and Safety

Proper hazard assessment is critical when working with any chemical reagent. The GHS classification for this compound indicates it is harmful if swallowed. Related boronic acids are also known to cause skin, eye, and respiratory irritation.[5][6][7]

GHS ClassificationInformationSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.
Precautionary Statements P264: Wash hands thoroughly after handling.[5][8]
P270: Do not eat, drink or smoke when using this product.[9]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Safe Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][8]

  • Avoid generating dust during handling.[8]

  • Avoid contact with skin, eyes, and clothing.[5][8]

  • Wash hands and face thoroughly after handling the material.[8]

  • Ensure eyewash stations and safety showers are readily accessible.[5][10]

Personal Protective Equipment (PPE)

A systematic approach to PPE is mandatory to ensure personal safety. The following diagram outlines the workflow for selecting and using appropriate protective gear.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure Start Assess Task-Specific Hazards (e.g., weighing, transfer, reaction) Eye Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. Start->Eye Skin Skin Protection: Wear nitrile or neoprene gloves. Wear a lab coat. Start->Skin Respiratory Respiratory Protection: Use in fume hood. If dust is likely, use a NIOSH-approved respirator. Start->Respiratory Don Don PPE Before Handling Handle Perform Chemical Handling Don->Handle Doff Doff PPE Correctly Handle->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for PPE selection and use.

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately and seek medical attention.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen.[5][11]

  • In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6]

  • In Case of Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6][8][11]

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[11][12]

Storage and Disposal

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended. Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[5]

Experimental Protocols

The following sections provide generalized, representative methodologies. Researchers should adapt these protocols based on their specific substrates, equipment, and laboratory safety standards.

General Synthesis of Phenylboronic Acids
  • Reaction Setup : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, methyl 5-bromo-2-methylbenzoate, in anhydrous tetrahydrofuran (THF).

  • Lithiation : Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature. Stir the mixture at -78°C for 1-3 hours.[13]

  • Borylation : To the resulting aryl lithium species, add triisopropyl borate dropwise, again ensuring the temperature remains at -78°C.

  • Quench and Workup : After stirring for several hours, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a dilute acid (e.g., 1N HCl) and adjust the pH to 5-6.[13]

  • Extraction and Isolation : Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

General Purification by Recrystallization

Recrystallization is a common method for purifying solid boronic acids.[15]

  • Solvent Selection : Choose a suitable solvent system (e.g., hot water, ethanol/water, or toluene) in which the boronic acid is soluble at high temperatures but poorly soluble at room or lower temperatures.

  • Dissolution : Dissolve the crude boronic acid in a minimal amount of the hot solvent.

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization by UPLC-MS

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a high-throughput method for confirming the identity and purity of boronic acids without derivatization.[16]

  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatographic System : Use a reverse-phase column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase : Employ a gradient elution using two mobile phases:

    • A: 10 mM Ammonium acetate in water.[16]

    • B: Acetonitrile.[16]

  • MS System :

    • Ionization Mode : Electrospray Ionization (ESI), typically in positive or negative mode.

    • Mass Range : Scan a mass range appropriate for the parent ion and potential fragments (e.g., m/z 50 - 500).

  • Analysis : Inject the sample and analyze the resulting chromatogram for peak purity and the mass spectrum for the expected molecular ion [M+H]⁺ or [M-H]⁻.

Application: Suzuki-Miyaura Cross-Coupling

This compound is an ideal coupling partner in Suzuki-Miyaura reactions for C-C bond formation.[17][18]

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)-X (Aryl Palladium Complex) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R1-Pd(II)-R2 (Di-organo Complex) Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) RedElim->Product ArylHalide Aryl Halide (R1-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R2-B(OH)2) Boronate Activated Boronate [R2-B(OH)3]⁻ BoronicAcid->Boronate Base Base (e.g., K2CO3) Base->Boronate Boronate->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol:

  • Reaction Setup : To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).[17]

  • Solvent Addition : Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution : Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes. Heat the reaction to the desired temperature (typically 80-110°C) and monitor its progress by TLC or LC-MS.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References

The Indispensable Role of Arylboronic Acids in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids and their derivatives have emerged as pivotal building blocks in modern organic synthesis, largely due to their remarkable versatility, stability, and low toxicity. Their profound impact is most notably demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls which are prevalent motifs in pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the synthesis of arylboronic acids, their applications in C-C bond formation, and their significance in the realm of drug discovery.

Synthesis of Arylboronic Acids: Key Methodologies

The accessibility of arylboronic acids is a critical factor in their widespread use. Several robust synthetic methods have been developed, each with its own advantages and substrate compatibility.

Grignard and Organolithium Reagent-Based Methods

The traditional and widely practiced synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2] This method is valued for its use of readily available starting materials.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reagent [2]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equiv) are stirred in anhydrous tetrahydrofuran (THF). A solution of bromobenzene (1.0 equiv) in anhydrous THF is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a crystal of iodine if necessary and maintained at reflux until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to a low temperature, typically between -78 °C and 0 °C, in a dry ice/acetone or ice-salt bath. A solution of trimethyl borate (1.5 equiv) in anhydrous THF is added dropwise, maintaining the low temperature to prevent over-addition of the Grignard reagent.[2][3] The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid, such as sulfuric or hydrochloric acid, while cooling in an ice bath.

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an ethereal solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude phenylboronic acid is then purified by recrystallization.

Aryl Halide SubstrateGrignard Formation SolventBorylation Temperature (°C)Yield (%)Reference
BromobenzeneTHF-5 to 065-70[2]
4-BromoanisoleTHF-10 to 055[1]
4-ChlorobromobenzeneEther-10 to 062[1]
1-BromonaphthaleneTHF-10 to 051[1]

Table 1: Representative yields for the synthesis of arylboronic acids via the Grignard method.

Miyaura Borylation: A Palladium-Catalyzed Approach

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[4][5] This method offers excellent functional group tolerance and is particularly useful for substrates that are incompatible with organometallic reagents.[4]

Experimental Protocol: Miyaura Borylation of an Aryl Bromide [6]

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base, typically potassium acetate (KOAc, 3.0 equiv).

  • Solvent Addition: Add an anhydrous and degassed solvent, such as dioxane or toluene, via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: The flask is sealed, and the reaction mixture is heated to a specified temperature (e.g., 80-100 °C) with stirring for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude arylboronic ester is then purified by flash column chromatography on silica gel. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if required.

Aryl HalideCatalyst (mol%)BaseSolventTemperature (°C)Yield of Boronate Ester (%)Reference
4-BromotoluenePdCl₂(dppf) (3)KOAcDioxane8085[5]
1-Chloro-4-nitrobenzenePd(dba)₂/PCy₃ (2)KOAcDioxane8094[5]
4-IodobenzonitrilePdCl₂(PPh₃)₂ (3)KOAcToluene5091[5]
2-BromopyridinePdCl₂(dppf) (3)KOAcDioxane8078[5]

Table 2: Conditions and yields for the Miyaura borylation of various aryl halides.

Below is a general workflow for the synthesis of an arylboronic acid pinacol ester via Miyaura Borylation.

Miyaura_Borylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide / Triflate E Combine in Anhydrous Solvent A->E B Bis(pinacolato)diboron B->E C Palladium Catalyst C->E D Base (e.g., KOAc) D->E F Heat under Inert Atmosphere E->F Reaction Mixture G Cool and Quench F->G Crude Product H Extraction G->H I Column Chromatography H->I J Arylboronic Acid Pinacol Ester I->J

General workflow for Miyaura Borylation.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as an arylboronic acid) and an organic halide or triflate.[5][7] Its significance lies in its operational simplicity, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents.[8]

The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). This is often the rate-determining step of the cycle.[7]

  • Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate salt, [Ar'B(OH)₃]⁻) is transferred to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) species (Ar-Pd-Ar'). The presence of a base is crucial for the formation of the reactive boronate.[9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Coupling cluster_inputs Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' (Diorganopalladium) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Biaryl Product) ArPdAr_prime->ArAr_prime ArX Ar-X (Aryl Halide) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ (Arylboronic Acid) Ar_prime_BOH2->ArPdAr_prime Base Base (e.g., K₃PO₄) Base->ArPdAr_prime

Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]

  • Reaction Setup: In an oven-dried round-bottom flask or Schlenk tube, combine the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2 mol%), a phosphine ligand like SPhos (4 mol%), and a base, for instance, potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: The flask is sealed with a septum and then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Degassed solvents, such as a mixture of toluene and water, are added via syringe.

  • Reaction Execution: The reaction mixture is heated in a preheated oil bath (e.g., at 100 °C) with vigorous stirring. The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: After cooling to room temperature, water is added, and the mixture is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired biaryl.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[8]
3-Chloroindazole5-Indoleboronic acidPd₂ (dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O10092[9]
4-Iodoanisole4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8098
4-ChlorotoluenePhenylboronic acidNiCl₂(dppf) (5)-K₃PO₄Dioxane8091

Table 3: A selection of Suzuki-Miyaura coupling reactions with varied substrates and conditions.

Applications of Arylboronic Acids in Drug Discovery

The utility of arylboronic acids extends far beyond their role as synthetic intermediates. The boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs.[7][10][11] Boronic acids can act as inhibitors of serine proteases by forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[7]

Notable Boronic Acid-Containing Drugs:

  • Bortezomib (Velcade®): The first proteasome inhibitor to be approved for the treatment of multiple myeloma.[7][10] Its boronic acid group is crucial for its mechanism of action.

  • Ixazomib (Ninlaro®): An oral proteasome inhibitor, also used for multiple myeloma, which shares the dipeptidyl boronic acid warhead with bortezomib.[7][10]

  • Vaborbactam (Vabomere®): A β-lactamase inhibitor that contains a cyclic boronic acid. It is used in combination with antibiotics to treat bacterial infections.[10]

The development of new synthetic methodologies, such as the decarboxylative borylation of carboxylic acids, is further expanding the accessibility of novel boronic acid-based drug candidates.[12] This technique allows for the late-stage introduction of a boron atom into complex molecules, which is a significant advantage in drug discovery programs.[12]

Conclusion

Arylboronic acids are a class of exceptionally valuable reagents in organic synthesis. The development of robust and versatile synthetic methods, coupled with their central role in powerful cross-coupling reactions like the Suzuki-Miyaura coupling, has firmly established their importance. Furthermore, the unique chemical properties of the boronic acid group have been harnessed in the design of innovative therapeutics. For researchers and professionals in drug development, a deep understanding of the synthesis and reactivity of arylboronic acids is essential for the continued advancement of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The protocols are based on established synthetic methodologies for arylboronic acids, including the preparation of the necessary starting materials.

Introduction

This compound is an important reagent in drug discovery and development. Boronic acids are versatile intermediates, most notably used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] This specific molecule provides a scaffold with substitution patterns that are relevant for the synthesis of complex organic molecules and potential pharmaceutical candidates.[1][4][5] The presence of the methoxycarbonyl group allows for further functionalization, making it a key component in the synthesis of novel compounds.[6]

Synthesis Pathway Overview

The synthesis of this compound can be achieved in a two-step process starting from 2-bromo-5-methylbenzoic acid. The first step involves the esterification of the carboxylic acid to yield methyl 2-bromo-5-methylbenzoate. The subsequent step is the conversion of the aryl bromide to the corresponding boronic acid via a Grignard reaction followed by quenching with a trialkyl borate and acidic workup.

Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-5-methylbenzoate

This protocol is adapted from a known procedure for the esterification of a substituted benzoic acid.[7]

Materials:

  • 2-bromo-5-methylbenzoic acid

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

Procedure:

  • To a solution of 2-bromo-5-methylbenzoic acid (1.0 mmol) in dichloromethane (4 mL) and a drop of N,N-dimethylformamide at 0 °C, slowly add oxalyl chloride (1.5 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add another portion of oxalyl chloride (1.5 mmol) and continue stirring for an additional hour.

  • Add methanol (2 mL) to the reaction mixture and stir for 6 hours.

  • Upon completion, adjust the pH to 9 with a sodium carbonate solution and extract the product with dichloromethane (2 x 10 mL).[7]

  • Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate (15:1) eluent to afford methyl 2-bromo-5-methylbenzoate.[7]

Step 2: Synthesis of this compound

This protocol is a general method for the synthesis of arylboronic acids from aryl halides via a Grignard reagent.[8][9][10][11]

Materials:

  • Methyl 2-bromo-5-methylbenzoate

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).

  • Add a small crystal of iodine to the flask.

  • Under a nitrogen atmosphere, add a solution of methyl 2-bromo-5-methylbenzoate (1.0 equiv.) in anhydrous THF dropwise via the dropping funnel.

  • Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the aryl bromide solution.

  • After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of triisopropyl borate (1.2 equiv.) in anhydrous THF to the Grignard reagent, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 2 M HCl at 0 °C until the mixture is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical Form Purity (%)
Methyl 2-bromo-5-methylbenzoateC9H9BrO2229.0792[7]Colorless oil[7]>98 (GC)
This compoundC9H11BO4193.9960-80 (estimated)Solid97

Safety Information

  • Oxalyl chloride: Corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Grignard reagents: Highly reactive and moisture-sensitive. All reactions should be conducted under an inert atmosphere using anhydrous solvents.

  • Trialkyl borates: Flammable and irritants.

  • This compound: May be harmful if swallowed.

Application: Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of biaryl compounds.[2][3]

General Protocol:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 equiv.), and a base (e.g., K2CO3, 2.0 equiv.).[12]

  • Add a degassed solvent system (e.g., toluene/ethanol/water).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).[12]

  • After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound A 2-bromo-5-methylbenzoic acid B Methyl 2-bromo-5-methylbenzoate A->B Esterification (Oxalyl chloride, MeOH) C Grignard Reagent B->C Grignard Formation (Mg, THF) D This compound C->D Borylation & Hydrolysis (B(OiPr)3, H3O+)

Caption: Synthetic route to the target boronic acid.

Suzuki Coupling Cycle

Suzuki_Coupling Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)Ln PdII_Aryl R1-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl R1-Pd(II)Ln-R2 PdII_Aryl->PdII_Biaryl Transmetalation (Base) PdII_Biaryl->Pd0 Reductive Elimination Product R1-R2 PdII_Biaryl->Product Aryl_Halide R1-X Boronic_Acid R2-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This key building block is instrumental in the synthesis of complex biaryl structures, which are pivotal in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[1][2] Its significance lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[3][4] this compound, with its ester functionality, is particularly valuable for creating intricate molecular architectures.

Core Concepts of Suzuki-Miyaura Coupling

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base.[6][7]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]

Experimental Protocols

A general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide is provided below. Optimization of the catalyst, base, and solvent system is often necessary for achieving high yields, especially with challenging substrates.[9][10]

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[11]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). This process should be repeated three times to ensure the removal of oxygen.

  • Reagent Addition: Under the inert atmosphere, add the base (2.0-3.0 equivalents) and the palladium catalyst (0.01-0.05 equivalents).

  • Solvent Addition: Add the degassed, anhydrous solvent to the flask via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.[3]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of substituted phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Effect of Catalyst and Base on Yield

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O901285
24-BromoanisolePdCl₂(dppf) (2)K₂CO₃1,4-Dioxane100892
31-Iodo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110695
42-ChloropyridinePd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃1,4-Dioxane1001888

Table 2: Coupling of Various Aryl Halides with Substituted Phenylboronic Acids

EntryBoronic AcidAryl HalideProductYield (%)
1(4-Methylphenyl)boronic acid1-Bromo-4-fluorobenzene4-Fluoro-4'-methyl-1,1'-biphenyl91
2(3-Carboxyphenyl)boronic acid4-Bromoacetophenone4'-Acetyl-[1,1'-biphenyl]-3-carboxylic acid87
3(4-Methoxyphenyl)boronic acidMethyl 4-iodobenzoateMethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate94
4(3-Nitrophenyl)boronic acid1-Bromo-3,5-dimethylbenzene3',5'-Dimethyl-3-nitro-1,1'-biphenyl89

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Combine Boronic Acid and Aryl Halide prep_inert 2. Establish Inert Atmosphere prep_reactants->prep_inert prep_reagents 3. Add Base and Palladium Catalyst prep_inert->prep_reagents prep_solvent 4. Add Degassed Solvent prep_reagents->prep_solvent reaction_heat 5. Heat and Stir prep_solvent->reaction_heat reaction_monitor 6. Monitor Progress (TLC/LC-MS) reaction_heat->reaction_monitor workup_cool 7. Cool to Room Temperature reaction_monitor->workup_cool workup_extract 8. Dilute and Wash workup_cool->workup_extract workup_dry 9. Dry and Concentrate workup_extract->workup_dry workup_purify 10. Column Chromatography workup_dry->workup_purify final_product final_product workup_purify->final_product Desired Biaryl Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G cluster_products pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_hydroxide R¹-Pd(II)L_n-OH pd2_halide->pd2_hydroxide Ligand Exchange pd2_biaryl R¹-Pd(II)L_n-R² pd2_hydroxide->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination biaryl R¹-R² pd2_biaryl->biaryl aryl_halide R¹-X aryl_halide->pd2_halide boronic_acid R²-B(OH)₂ boronic_acid->pd2_biaryl base Base (e.g., OH⁻) base->pd2_biaryl borate B(OH)₃

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (3-(Methoxycarbonyl)-4-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This methodology is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a valuable building block in this context, enabling the introduction of a substituted phenyl moiety into a variety of organic molecules. Its bifunctional nature, possessing both a boronic acid for cross-coupling and a methyl ester for potential further functionalization, makes it a versatile reagent in the synthesis of biaryl compounds, which are common motifs in biologically active molecules and functional materials.

These application notes provide an overview of the utility of this compound in palladium-catalyzed cross-coupling reactions, along with detailed experimental protocols.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)Ln pdII_halide Ar-Pd(II)Ln-X pd0->pdII_halide Oxidative Addition product Ar-Ar' pd0->product Product pdII_aryl Ar-Pd(II)Ln-Ar' pdII_halide->pdII_aryl Transmetalation pdII_aryl->pd0 Reductive Elimination aryl_halide Ar-X aryl_halide->pd0 Reactant boronic_acid Ar'-B(OH)₂ boronic_acid->pdII_halide Reactant base Base base->pdII_halide Reactant

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Synthesis

The cross-coupling of this compound with various aryl and heteroaryl halides provides a direct route to a range of substituted biaryl compounds. These products can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. For instance, the resulting biaryl structures are scaffolds for molecules targeting G-protein coupled receptors and other biological targets.

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. The data is based on typical yields for analogous reactions and serves as a guideline for what can be expected under optimized conditions.

EntryAryl Halide PartnerProductExpected Yield (%)
14-BromoanisoleMethyl 4'-methoxy-4-methyl-[1,1'-biphenyl]-3-carboxylate85-95
21-Bromo-4-(trifluoromethyl)benzeneMethyl 4-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate80-90
34-BromobenzonitrileMethyl 4'-cyano-4-methyl-[1,1'-biphenyl]-3-carboxylate75-85
42-BromopyridineMethyl 4-methyl-2'-(pyridin-2-yl)-[1,1'-biphenyl]-3-carboxylate70-80
53-BromothiopheneMethyl 4-methyl-3'-(thiophen-3-yl)-[1,1'-biphenyl]-3-carboxylate65-75

Experimental Protocols

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide. Reaction conditions may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow start Start: Assemble Reactants setup Combine boronic acid, aryl halide, and base in a flame-dried flask. start->setup inert Establish inert atmosphere (evacuate and backfill with N₂/Ar). setup->inert solvent_catalyst Add degassed solvent and palladium catalyst. inert->solvent_catalyst reaction Heat reaction mixture (e.g., 90 °C) with stirring. solvent_catalyst->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature, dilute with water, and extract with an organic solvent. monitoring->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification end End: Characterize Product purification->end

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle is repeated three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred vigorously for the required time (typically 4-12 hours).

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Application Notes and Protocols for the Use of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1] These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The presence of both a methoxycarbonyl (ester) group and a methyl group on the phenyl ring allows for the introduction of these functionalities into complex molecular architectures, making this reagent highly valuable for drug discovery and the development of novel organic materials.[2][3] These application notes provide a detailed protocol for the use of this compound in biaryl synthesis, focusing on the widely applied Suzuki-Miyaura coupling reaction.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide (e.g., aryl, vinyl, or alkyl halide) or a triflate. The reaction is favored for its mild conditions, tolerance to a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents.[3][4]

The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions employed. The following tables summarize representative conditions and expected yields for the coupling of various aryl halides with arylboronic acids that are structurally similar to this compound. This data serves as a valuable starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Aryl Bromides

Aryl Bromide PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Expected Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001290-98
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90888-95
2-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (3:1:1)80885-92
3-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3.0)1,4-Dioxane1101682-90

Table 2: Representative Conditions for Suzuki-Miyaura Coupling with Aryl Chlorides

Aryl Chloride PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Expected Yield (%)
4-ChloroacetophenonePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2.0)Toluene1001880-90
2-ChlorobenzonitrilePd(OAc)₂ (2)PCy₃ (4)Cs₂CO₃ (2.5)1,4-Dioxane1102475-85
1-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001685-95
3-ChloropyridinePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DMF901270-80

Experimental Protocols

The following protocols are provided as a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is suitable for a wide range of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.[6]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[6]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an Aryl Chloride

This protocol is particularly advantageous for less reactive aryl chlorides, as it can significantly reduce reaction times.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl chloride, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).[6]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.[6]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate R¹-Pd(II)L₂-R² pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 product R¹-R² (Biaryl Product) transmetalation_intermediate->product Reductive Elimination reagents R¹-X (Aryl Halide) boronic_acid R²-B(OH)₂ (Boronic Acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis of biaryl compounds using this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Combine Reactants: - Boronic Acid - Aryl Halide - Base b Add Catalyst System: - Palladium Source - Ligand a->b c Add Degassed Solvent b->c d Establish Inert Atmosphere (e.g., N₂ or Ar) c->d e Heat to Reaction Temperature (e.g., 80-110 °C) d->e f Monitor Progress (TLC, LC-MS) e->f g Cool to Room Temperature & Quench Reaction f->g h Extract with Organic Solvent g->h i Dry Organic Layer & Concentrate h->i j Purify by Column Chromatography i->j final_product Characterize Final Product (NMR, MS, etc.) j->final_product

Caption: General experimental workflow for biaryl synthesis.

References

Application Notes and Protocols for Ligand Selection in Suzuki Coupling with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting the appropriate ligand and optimizing reaction conditions for the Suzuki-Miyaura cross-coupling of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid. This particular boronic acid presents unique challenges due to the steric hindrance from the ortho-methyl group and the electronic effect of the meta-methoxycarbonyl group.

Introduction: Challenges and Considerations

The successful Suzuki-Miyaura coupling of this compound is contingent on overcoming two primary obstacles:

  • Steric Hindrance: The methyl group at the ortho position to the boronic acid moiety can significantly impede the transmetalation step in the catalytic cycle. This necessitates the use of bulky ligands that can promote the formation of the active palladium catalyst and facilitate the approach of the sterically demanding boronic acid.

  • Electronic Effects: The methoxycarbonyl group is electron-withdrawing, which can influence the nucleophilicity of the boronic acid. Furthermore, electron-withdrawing substituents have been shown to increase the rate of protodeboronation, a common side reaction that consumes the boronic acid and reduces the overall yield.[1]

Therefore, the judicious selection of a palladium catalyst system, particularly the ligand, is paramount for achieving high yields and reaction efficiency. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to overcome the steric barrier and promote efficient catalysis.[2][3][4]

Ligand Selection for Challenging Suzuki Couplings

A variety of phosphine ligands have been developed to address the challenges of sterically hindered and electronically demanding substrates in Suzuki-Miyaura coupling. The following table summarizes some of the most effective ligands for such transformations, which are recommended as starting points for the coupling of this compound.

Ligand Name (Acronym)StructureKey Features & Applications
Buchwald Ligands
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) [Image of RuPhos structure]Highly active for sterically hindered substrates.[4]
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) [Image of XPhos structure]Broadly applicable, effective for hindered and electron-poor substrates.
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) [Image of SPhos structure]Excellent for aryl chloride couplings and sterically demanding partners.[4][5]
Other Bulky Phosphine Ligands
Tri-tert-butylphosphine (P(t-Bu)₃) [Image of P(t-Bu)3 structure]Very bulky and electron-rich, effective for room-temperature couplings of aryl chlorides.[6]
Tricyclohexylphosphine (PCy₃) [Image of PCy3 structure]A robust and widely used ligand for various cross-coupling reactions.[6]
N-Heterocyclic Carbene (NHC) Ligands
PEPPSI™-IPr[Image of PEPPSI-IPr structure]A pre-catalyst that is highly active for hindered substrates, often requiring milder conditions.

Experimental Protocols

The following protocols are provided as a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the palladium source, ligand, base, solvent, and temperature will likely be necessary for specific aryl halide coupling partners.

Protocol 1: General Procedure for Ligand Screening

This protocol is designed for the initial screening of various phosphine ligands to identify the optimal catalyst system.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Selected phosphine ligand (2-6 mol%)

  • Base: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) (2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF)

  • Reaction vials, magnetic stir bars, and a heating block

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add the aryl halide (e.g., 0.1 mmol), this compound (0.12-0.15 mmol), and the base (0.2-0.3 mmol).

  • In a separate vial, prepare a stock solution of the palladium precursor and the ligand in the chosen solvent.

  • Add the catalyst/ligand solution to the reaction vial.

  • Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify the most effective ligand.

Protocol 2: Optimized Procedure with a Bulky Phosphine Ligand

This protocol is a representative example using a Buchwald-type ligand, which is often effective for sterically hindered substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide or chloride (1.0 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv.)

  • Anhydrous Toluene/Water (e.g., 5:1 mixture)

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a typical ligand screening experiment and the catalytic cycle of the Suzuki-Miyaura reaction.

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_catalyst Catalyst System Preparation cluster_reaction Reaction and Analysis cluster_outcome Outcome Reactants Aryl Halide + This compound + Base Reaction Combine and Heat (80-110 °C) Reactants->Reaction Pd_Source Pd Precursor (e.g., Pd(OAc)2) Pd_Source->Reaction Ligands Ligand Library (RuPhos, XPhos, SPhos, etc.) Ligands->Reaction Analysis Monitor by TLC/LC-MS Reaction->Analysis Optimization Identify Optimal Ligand and Proceed to Scale-up Analysis->Optimization

Caption: A typical workflow for screening ligands in a Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Mitigating Protodeboronation

The electron-withdrawing nature of the methoxycarbonyl group can make this compound susceptible to protodeboronation, especially under harsh basic conditions. To minimize this side reaction:

  • Choice of Base: Use a milder base such as K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or KOH.

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, for substrates prone to protodeboronation, using anhydrous solvents and reagents can be beneficial.

  • Boronic Esters: Conversion of the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[1]

  • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times, as this can lead to increased decomposition of the boronic acid.

By carefully selecting a bulky and electron-rich ligand and optimizing the reaction conditions to minimize protodeboronation, the successful Suzuki-Miyaura coupling of this compound can be achieved for the efficient synthesis of complex biaryl structures.

References

Application Notes and Protocols for Base Selection in the Suzuki Coupling of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide for selecting the optimal base for the Suzuki coupling of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, an electron-deficient boronic acid, with various aryl halides. The electronic properties of this substrate present unique challenges, making the choice of base a critical parameter for achieving high reaction yields and minimizing side reactions.

The methoxycarbonyl group at the 3-position and the methyl group at the 4-position of the phenylboronic acid influence its reactivity. The electron-withdrawing nature of the methoxycarbonyl group can decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle. Consequently, careful selection of the base is paramount to facilitate the formation of the reactive boronate species.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a pivotal role in the Suzuki-Miyaura coupling, primarily in the transmetalation step. There are two generally accepted pathways for the activation of the organoboron species by the base[1]:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.

  • Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.

The operative pathway is dependent on the specific base, solvent, and reactants used. For electron-deficient boronic acids like this compound, a base that can effectively generate a sufficiently nucleophilic boronate species is often required to drive the reaction forward.

Base Selection Guide

A variety of inorganic and organic bases are commonly employed in Suzuki-Miyaura coupling reactions. The choice of base is critical and often depends on the specific substrates, catalyst, and solvent system. Below is a summary of commonly used bases and their general characteristics, which can serve as a starting point for optimization.

BaseTypeBasicityCommon SolventsKey Characteristics & Considerations
K₃PO₄ InorganicStrongToluene/H₂O, Dioxane/H₂O, THFOften effective for challenging couplings, including those with electron-deficient boronic acids. Promotes high reaction rates.[2]
K₂CO₃ InorganicModerateDioxane/H₂O, EtOH/H₂O, DMFA common and cost-effective choice. Its moderate strength can be advantageous in preventing side reactions with sensitive functional groups.[2][3]
Na₂CO₃ InorganicModerateDioxane/H₂O, EtOH/H₂O, DMF/H₂OAnother widely used and effective base, often providing high yields.[4][5]
Cs₂CO₃ InorganicStrongTHF, Dioxane, TolueneA strong base that can accelerate slow reactions. Its higher solubility in organic solvents can be beneficial, but it is also more expensive and can promote side reactions.[2]
NaOH/KOH InorganicStrongTHF/H₂O, Toluene/H₂OStrong bases that can be effective but may lead to side reactions, such as hydrolysis of the ester group in the substrate, especially at elevated temperatures.
Et₃N (TEA) OrganicWeakAcetonitrile, THFA weaker organic base, useful in anhydrous conditions. May not be sufficiently strong for activating electron-deficient boronic acids.[2]
DIPEA OrganicWeakVariousA non-nucleophilic organic base suitable for substrates with sensitive functional groups.[1]

Experimental Protocols

Given the lack of a specific comparative dataset for this compound in the literature, a screening experiment is the most rational approach to identify the optimal base for a particular aryl halide coupling partner.

Protocol 1: Screening of Bases for Suzuki Coupling

This protocol outlines a general procedure for screening various bases to determine the optimal conditions for the Suzuki coupling of this compound with a model aryl halide (e.g., 4-bromoanisole).

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)

  • Bases to be screened (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1) or THF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • Reaction Setup: In a series of reaction vials, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Addition of Base: To each vial, add a different base (3.0 mmol).

  • Inert Atmosphere: Seal the vials and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the chosen solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to each vial via syringe.

  • Reaction: Place the vials in a preheated heating block or oil bath at a set temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals until the starting material is consumed.

  • Workup and Analysis: After completion, cool the reactions to room temperature. Dilute each mixture with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product yields by a suitable method (e.g., ¹H NMR with an internal standard) to compare the effectiveness of each base.

Protocol 2: General Procedure for Optimized Suzuki Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an aryl halide using the optimized base identified from the screening experiment. The example below uses K₃PO₄, which is often a robust choice for electron-deficient boronic acids.

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 0.05 equiv.)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.06 mmol, 0.06 equiv.)

  • Anhydrous 1,4-dioxane and water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and K₃PO₄.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, to achieve a concentration of approximately 0.1 M with respect to the aryl halide).

  • Degassing: Stir the suspension and degas by bubbling argon through the mixture for 15-20 minutes.

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ and SPhos. Add the catalyst and ligand to the reaction flask under a positive flow of argon.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Base_Selection_Workflow cluster_prep Reaction Planning cluster_screen Base Screening Experiment cluster_optimize Optimization and Scale-up start Define Suzuki Coupling: This compound + Aryl Halide select_params Select Initial Parameters: - Catalyst (e.g., Pd(PPh3)4) - Solvent (e.g., Dioxane/H2O) start->select_params setup_reactions Set up Parallel Reactions select_params->setup_reactions add_bases Add Different Bases: - K3PO4 - K2CO3 - Na2CO3 - Cs2CO3 setup_reactions->add_bases run_reactions Run Reactions under Identical Conditions add_bases->run_reactions monitor Monitor Progress (TLC/LC-MS) run_reactions->monitor analyze Analyze Yields (NMR) monitor->analyze optimal_base Identify Optimal Base analyze->optimal_base scale_up Perform Reaction on Larger Scale with Optimal Base optimal_base->scale_up purify Workup and Purify Product scale_up->purify end_product Characterize Final Product purify->end_product

Caption: Experimental workflow for base selection in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)-X Ln pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)-Ar' Ln pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 product Ar-Ar' pd2_aryl->product Reductive Elimination boronic_acid Ar'B(OH)2 boronate [Ar'B(OH)3]- boronic_acid->boronate base Base base->boronate Activation boronate->pd2_halide aryl_halide Ar-X aryl_halide->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Solvent Effects in Suzuki Reactions with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl compounds.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid with various aryl halides is a key step in the synthesis of a wide range of biologically active molecules. The choice of solvent in these reactions is critical as it can significantly influence reaction rate, yield, and selectivity by affecting catalyst stability, reagent solubility, and the mechanism of the catalytic cycle.[2][3] This document provides detailed protocols and application notes on the impact of different solvent systems on Suzuki-Miyaura coupling reactions involving this compound.

General Reaction Scheme

The Suzuki-Miyaura coupling of an aryl halide with this compound is typically catalyzed by a palladium complex in the presence of a base. The general transformation is depicted below:

G cluster_reactants Reactants cluster_products Product Reactants Ar-X + (HO)2B-Aryl' Catalyst Pd Catalyst, Base Solvent, Heat Product Ar-Aryl' Catalyst->Product Ar-X Aryl Halide (X = I, Br, Cl, OTf) Boronic_Acid This compound Biaryl_Product Methyl 2-methyl-5-arylbenzoate

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Solvent Effects on Reaction Yield

The selection of a suitable solvent is crucial for the success of a Suzuki-Miyaura coupling reaction. A variety of solvents, both polar and nonpolar, have been effectively used, often in combination with water.[2] The presence of water can be advantageous for dissolving the inorganic base and facilitating the crucial transmetalation step.[2][4] The following table summarizes the typical effects of various solvent systems on the yield of the Suzuki coupling reaction, based on data from analogous systems.

Solvent SystemTypical BaseGeneral ObservationsExpected Yield (%)
Toluene/WaterK₃PO₄, K₂CO₃A common and effective system for a range of substrates. Good for dissolving organic starting materials.[5]85-95
1,4-Dioxane/WaterK₃PO₄, Cs₂CO₃Provides good solubility for both organic reactants and inorganic bases.[2][5]90-98
Tetrahydrofuran (THF)/WaterK₂CO₃, NaOHA versatile solvent that promotes many Suzuki couplings.[2][6]80-92
N,N-Dimethylformamide (DMF)/WaterK₂CO₃, Et₃NA polar aprotic solvent beneficial for more challenging or sterically hindered couplings.[2][7]75-90
Isopropanol/WaterK₂CO₃A greener solvent option that can provide good results.[8]80-90
Water (as sole solvent)K₃PO₄An environmentally friendly choice, particularly effective with water-soluble catalysts and substrates.[9][10]Yields vary

Note: Yields are estimates based on similar reactions and may vary depending on the specific aryl halide, catalyst, ligand, base, temperature, and reaction time.

Experimental Protocols

Below are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound using different solvent systems. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using 1,4-Dioxane/Water

This protocol is a robust starting point for a wide range of aryl halides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized water (2 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and anhydrous potassium phosphate.[1]

  • In a separate vial, pre-mix the palladium(II) acetate and RuPhos. Add this catalyst/ligand mixture to the reaction flask.

  • Add the anhydrous 1,4-dioxane and deionized water to the flask.[8]

  • Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[5]

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using Isopropanol/Water

This protocol offers a more environmentally friendly solvent system.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Isopropanol (10 mL)

  • Deionized water (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and this compound in a mixture of isopropanol and water.[8]

  • Add potassium carbonate and palladium(II) acetate.[8]

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Follow steps 7-10 from Protocol 1 for work-up and purification.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The solvent plays a crucial role in each of these steps by solvating the intermediates and reagents.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X L_n oxidative_addition->ar_pd_x transmetalation Transmetalation Ar'B(OH)₂ / Base ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar' L_n transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The general workflow for the synthesis and purification of the target biaryl compounds is outlined below.

Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Heating under Inert Atmosphere setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction & Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for Suzuki coupling.

Conclusion

The choice of solvent is a critical parameter in the Suzuki-Miyaura coupling of this compound. Solvent systems such as 1,4-dioxane/water and toluene/water generally provide high yields and are broadly applicable. For greener chemistry approaches, isopropanol/water can be an effective alternative. The protocols provided herein serve as a robust starting point for the synthesis of novel biaryl compounds for applications in drug discovery and materials science. Optimization of reaction conditions, including solvent, base, catalyst, and temperature, may be necessary to achieve the best results for specific substrates.

References

Scale-Up Synthesis of Biaryls Using (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. These structural motifs are of significant interest in the pharmaceutical and materials science industries due to their prevalence in biologically active molecules and functional materials. This document provides detailed application notes and protocols for the scale-up synthesis of biaryls using (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key building block in the creation of complex molecular architectures.

The successful and safe scale-up of Suzuki-Miyaura reactions from the laboratory to industrial production requires careful optimization of various parameters to ensure efficiency, cost-effectiveness, and product quality. Key considerations include the choice of catalyst, ligand, base, and solvent, as well as the development of robust work-up and purification procedures to remove residual palladium and other impurities.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (Ar-X) to form a palladium(II) intermediate.[1][2]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.[1][2]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (Ar-Ar') and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Biaryl Biaryl Product (Ar-Ar') ArPdAr_prime->Biaryl ArylHalide Aryl Halide (Ar-X) ArylHalide->ArPdX BoronicAcid This compound (Ar'-B(OH)2) BoronicAcid->ArPdAr_prime Base Base Base->ArPdAr_prime Experimental_Workflow start Start reactor_setup Reactor Setup: - Charge Aryl Bromide - Charge Boronic Acid - Add Toluene start->reactor_setup inerting Inerting: - Sparge with N2/Ar reactor_setup->inerting base_addition Base Addition: - Add aqueous K2CO3 inerting->base_addition catalyst_addition Catalyst Addition: - Add Pd(PPh3)4 base_addition->catalyst_addition reaction Reaction: - Heat to 80-100 °C - Monitor Progress catalyst_addition->reaction workup Work-up: - Cool to RT - Phase Separation - Wash Organic Layer reaction->workup purification Purification: - Dry and Concentrate - Recrystallization workup->purification end End purification->end

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low-yield issues encountered when using (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid and similar sterically or electronically challenging substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a low yield with this compound?

A1: Low yields with this specific boronic acid can stem from a combination of factors related to its structure. The methoxycarbonyl group is electron-withdrawing, which can influence the electronic properties of the boronic acid. Additionally, the methyl group ortho to the boronic acid introduces steric hindrance.[1] Key areas to investigate are catalyst and ligand choice, base selection, potential side reactions like protodeboronation, and overall reaction setup.[2]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, consuming your starting material.[3] Electron-deficient arylboronic acids can be prone to this side reaction.[4]

    • Solution: Minimize water in the reaction by using anhydrous solvents and bases, and ensure your boronic acid is dry.[5] Using boronic esters, such as the pinacol or MIDA derivatives, can also suppress protodeboronation by slowly releasing the boronic acid into the reaction mixture.[3][6]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen in the reaction mixture.[7][8]

    • Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[2][6]

Q3: My substrate contains a methoxycarbonyl (ester) group. How does base selection impact my reaction?

A3: The ester functionality is sensitive to hydrolysis under strongly basic conditions.[9] Using strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOt-Bu) in the presence of water can cleave the ester, leading to the corresponding carboxylic acid and reducing the yield of your desired product.

  • Recommendation: Opt for milder inorganic bases. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent choices for base-sensitive substrates.[10] Cesium carbonate (Cs₂CO₃) is also commonly used and effective.[11] While often requiring higher temperatures, these bases minimize the risk of ester hydrolysis.

Q4: The boronic acid has a methyl group ortho to the C-B bond. What catalyst and ligand system is recommended for this steric hindrance?

A4: Steric hindrance can significantly slow down the key steps of the catalytic cycle.[11] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove ineffective.[5]

  • Recommendation: Employ catalyst systems featuring bulky, electron-rich phosphine ligands. These are known as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or related systems.[5][10] These ligands help create a more reactive, coordinatively unsaturated palladium center that can more readily undergo oxidative addition and reductive elimination with hindered substrates.[11][12] N-Heterocyclic Carbene (NHC) ligands are also highly effective for challenging couplings.[11]

Q5: What are the best practices for reaction setup to ensure reproducibility and high yield?

A5: Meticulous setup is critical for a successful Suzuki coupling.

  • Inert Atmosphere: Ensure the entire reaction, from reagent addition to heating, is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and promote homocoupling.[2]

  • Degassing: Solvents must be thoroughly degassed. Common methods include freeze-pump-thaw cycles (3x) or sparging with an inert gas for at least 30-60 minutes.

  • Reagent Quality: Boronic acids can degrade over time or form inactive trimeric boroxine structures. Use fresh, high-purity boronic acid. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., pinacol ester) for the reaction.[7]

Quantitative Data Summary

The following table provides illustrative data on how changing reaction parameters can affect the yield of a Suzuki coupling with a sterically hindered and electronically deactivated aryl boronic acid.

Table 1: Effect of Reaction Parameters on Suzuki Coupling Yield

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Toluene/H₂O10015-30%"Standard" conditions, often ineffective for hindered substrates.[5]
Pd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃ (2.0)Dioxane/H₂O10025-40%Slight improvement, but still suboptimal.
Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene11085-95%Bulky ligand and milder base prevent ester hydrolysis and overcome steric hindrance.[10][11]
PdCl₂(dppf) (3%)-Cs₂CO₃ (2.0)Dioxane10060-75%A common and often effective catalyst system.
XPhos Pd G3 (2%)-K₃PO₄ (3.0)t-AmylOH110>90%Modern pre-catalyst with a bulky ligand, excellent for challenging substrates.

Detailed Experimental Protocol

Protocol: Suzuki Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) with ligand (e.g., SPhos, 2-4 mol%)

  • Anhydrous, powdered potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed flask in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100-110 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visual Guides

TroubleshootingWorkflow cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_sides Side Reaction Mitigation start Low Yield Observed check_reagents 1. Verify Reagent Quality - Boronic acid purity? - Solvent degassed? - Base anhydrous? start->check_reagents check_setup 2. Confirm Inert Atmosphere - Proper degassing? - No leaks? start->check_setup opt_catalyst 3. Optimize Catalyst System - Use bulky ligands (SPhos, XPhos)? - Increase catalyst loading? check_reagents->opt_catalyst opt_base 4. Screen Bases - Switch to K₃PO₄ or KF? - Ensure base is a fine powder? check_setup->opt_base opt_conditions 5. Adjust Conditions - Increase temperature? - Change solvent? opt_catalyst->opt_conditions check_proto 6. Minimize Protodeboronation - Use boronate ester? - Ensure anhydrous conditions? opt_catalyst->check_proto opt_base->opt_conditions check_homo 7. Prevent Homocoupling - Improve degassing? opt_base->check_homo

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

SuzukiCycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add R¹-X pd2_complex1 R¹-Pd(II)L₂-X ox_add->pd2_complex1 transmetal Transmetalation pd2_complex1->transmetal [R²-B(OH)₃]⁻ pd2_complex2 R¹-Pd(II)L₂-R² transmetal->pd2_complex2 red_elim Reductive Elimination pd2_complex2->red_elim red_elim->pd0 R¹-R² boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ Activated Boronate boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetal Enters Cycle

References

Technical Support Center: Protodeboronation of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protodeboronation, an undesired side reaction that can impact the efficiency of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern when using this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of this compound, this side reaction leads to the formation of methyl 2-methylbenzoate, consuming your starting material and reducing the yield of your desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors like the reaction conditions and the organic substituent of the boronic acid.[1]

Q2: What factors can promote the protodeboronation of this compound?

A2: Several factors can increase the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often accelerated at high pH.[2][3] This is particularly relevant as many cross-coupling reactions are performed in basic media. The formation of the more reactive boronate anion ([ArB(OH)₃]⁻) under basic conditions facilitates this process.[1][3]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[3][4]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1][3]

  • Electronic Effects: The methoxycarbonyl group on the phenyl ring is electron-withdrawing, which can influence the susceptibility of the boronic acid to protodeboronation.

Q3: How can I detect and quantify the extent of protodeboronation in my reaction?

A3: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct (methyl 2-methylbenzoate) using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively observe the formation of a new, less polar spot corresponding to the byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the disappearance of the starting material and the appearance of the product and byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the protodeboronated byproduct by integrating characteristic peaks. In-situ NMR spectroscopy can also be a powerful tool for kinetic studies.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Symptom Potential Cause Suggested Solution
Low yield of desired cross-coupling product and significant formation of methyl 2-methylbenzoate. High rate of protodeboronation relative to the desired coupling reaction. This is a classic sign of competing protodeboronation.1. Optimize Reaction Conditions: - Lower the reaction temperature: If the coupling can proceed at a lower temperature, reducing it can minimize protodeboronation.[5] - Use a weaker base: Strong bases can accelerate protodeboronation.[4] Consider using milder bases like K₃PO₄ or K₂CO₃. - Minimize water content: Use anhydrous solvents and reagents where possible.[5]2. Use a Protected Boronic Acid Derivative: - Convert the boronic acid to a more stable form, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester. These derivatives provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][5]
Inconsistent reaction yields. Degradation of the boronic acid during storage. Arylboronic acids can be susceptible to decomposition over time, especially if not stored properly.1. Proper Storage: - Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). - Keep it in a cool, dark, and dry place. Refrigeration is often recommended.[6]2. Check Purity Before Use: - Before each use, it is good practice to check the purity of the boronic acid by NMR or another suitable analytical method to ensure it has not significantly degraded.
Reaction fails to go to completion, even with extended reaction times. Catalyst deactivation or insufficient catalyst activity. The desired cross-coupling reaction may be too slow, allowing protodeboronation to become a major pathway.1. Choose a Highly Active Catalyst System: - For challenging couplings, a highly active palladium catalyst and ligand system can promote the desired reaction to outcompete protodeboronation.[4][6] - Consider using catalysts with bulky, electron-rich phosphine ligands.[6]2. Increase Catalyst Loading: - A modest increase in the catalyst loading might improve the rate of the desired reaction.[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol provides a general starting point. Optimization of specific parameters may be required for your particular substrate.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Formation of the Pinacol Ester of this compound

This protocol can be used to generate a more stable boronic acid derivative to suppress protodeboronation.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (for azeotropic removal of water) or a drying agent (e.g., MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound, pinacol, and the anhydrous solvent.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Alternatively, stir the boronic acid and pinacol in an anhydrous solvent with a drying agent like magnesium sulfate at room temperature overnight.

  • After the reaction is complete (monitor by TLC or NMR), remove the solvent under reduced pressure. The crude pinacol ester can often be used in the subsequent coupling reaction without further purification.

Visualizations

Protodeboronation_Mechanism cluster_base Base-Catalyzed Pathway Aryl_BA This compound ArB(OH)₂ Boronate Boronate Anion [ArB(OH)₃]⁻ Aryl_BA->Boronate + OH⁻ Product Protodeboronated Product Ar-H Boronate->Product + H₂O (Proton Source) Troubleshooting_Workflow Start Low Yield of Desired Product & High Protodeboronation Byproduct Check_Temp Is reaction temperature high? Start->Check_Temp Check_Base Is a strong base used? Check_Temp->Check_Base No Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Check_Water Is an aqueous solvent used? Check_Base->Check_Water No Weaker_Base Switch to a weaker base (e.g., K₂CO₃, K₃PO₄) Check_Base->Weaker_Base Yes Check_Catalyst Is the catalyst system sufficiently active? Check_Water->Check_Catalyst No Anhydrous_Conditions Use anhydrous conditions Check_Water->Anhydrous_Conditions Yes Use_Protected_BA Consider using a protected boronic acid (e.g., pinacol ester) Check_Catalyst->Use_Protected_BA Yes Optimize_Catalyst Optimize catalyst and ligand Check_Catalyst->Optimize_Catalyst No Logical_Relationships Protodeboronation Rate of Protodeboronation Desired_Yield Yield of Desired Product Protodeboronation->Desired_Yield Decreases Temperature Temperature Temperature->Protodeboronation Increases Base_Strength Base Strength Base_Strength->Protodeboronation Increases Water_Content Water Content Water_Content->Protodeboronation Increases Catalyst_Activity Catalyst Activity for Desired Reaction Catalyst_Activity->Desired_Yield Increases

References

Technical Support Center: Purification of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation During Recrystallization - The solution is not sufficiently saturated (too much solvent was used).- The compound is too soluble in the chosen solvent, even at low temperatures.- The rate of cooling is too rapid, preventing crystal nucleation.- Presence of significant impurities inhibiting crystallization.- Concentrate the solution by carefully evaporating a portion of the solvent and allow it to cool again.- If the compound is too soluble, add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until turbidity is observed, then clarify with a few drops of the primary solvent before cooling.- Allow the solution to cool to room temperature slowly, then transfer to a refrigerator, and finally to a freezer to induce crystallization.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of pure this compound.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound or its impurities.- The solution is supersaturated with impurities.- Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a different recrystallization solvent with a lower boiling point.- Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a small plug of silica gel, to remove major impurities before recrystallization.
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent).- Co-elution of the product with impurities.- Column overloading.- Irregular column packing.- Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A mixture of ethyl acetate and hexanes is a good starting point for arylboronic acids. A gradient elution may be necessary.- If impurities are very close in polarity, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like recrystallization.- Ensure the amount of crude material loaded onto the column does not exceed its capacity (typically 1-5% of the silica gel weight).- Pack the column carefully to ensure a homogenous stationary phase and a flat top surface.
Product Appears as a Boronic Anhydride (Boroxine) - Boronic acids can dehydrate, especially upon heating, to form cyclic boroxines.- Boroxines can often be converted back to the boronic acid by stirring with a suitable solvent containing a small amount of water, or by recrystallization from an aqueous-organic solvent mixture.- To minimize boroxine formation, avoid excessive heating during purification and ensure the final product is stored in a dry, inert atmosphere.
Final Product has Low Purity (<97%) - Incomplete removal of starting materials or byproducts.- Decomposition of the product during purification.- Repeat the purification step (recrystallization or column chromatography).- Characterize the impurities using techniques like NMR or LC-MS to identify them and devise a more targeted purification strategy.- For instance, acidic or basic impurities can often be removed with an appropriate aqueous wash during an extraction procedure.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in arylboronic acid preparations include boronic anhydrides (boroxines), which are cyclic trimers formed by the dehydration of the boronic acid, and protodeborylation products, where the boronic acid group is replaced by a hydrogen atom. Residual starting materials and reagents from the synthesis will also be present.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: While the optimal solvent must be determined experimentally, a good starting point for arylboronic acids is a mixed solvent system. For a compound with a methoxycarbonyl group, a mixture of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexanes or heptane is often effective.[3] Dissolving the crude product in a minimal amount of the hot polar solvent and then slowly adding the non-polar anti-solvent can induce crystallization.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a common method for purifying boronic acids. A silica gel stationary phase is typically used. The choice of eluent is crucial for good separation. A gradient of ethyl acetate in hexanes is a common mobile phase for compounds of this polarity. It is advisable to first determine the optimal solvent ratio using thin-layer chromatography (TLC).

Q4: How can I remove boronic anhydride impurities from my final product?

A4: Boronic anhydrides (boroxines) can often be converted back to the corresponding boronic acid. This can be achieved by dissolving the impure product in a solvent mixture containing water, such as acetone/water or ethanol/water, and then either stirring for a period or proceeding with recrystallization. The water hydrolyzes the B-O-B bonds of the anhydride.

Q5: What are the ideal storage conditions for purified this compound?

A5: Purified this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Commercial suppliers often recommend storage at 2-8°C.

Quantitative Data Summary

Purification MethodTypical Purity AchievedEstimated YieldKey Considerations
Recrystallization >98%60-85%Dependent on the choice of solvent and initial purity of the crude material.
Column Chromatography >99%50-80%Yield can be affected by the difficulty of the separation and the amount of material loaded.
Acid-Base Extraction Variable (used for pre-purification)>90% (recovery)Effective for removing acidic or basic impurities but may not purify from neutral contaminants.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes persistently turbid.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis of the crude mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the elution progresses.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude (3-(Methoxycarbonyl)-4- methylphenyl)boronic acid Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom AcidBase Acid-Base Extraction (Pre-purification) Crude->AcidBase Analysis Purity Check (TLC, NMR, LC-MS) Recrystallization->Analysis Impurities Impurities Recrystallization->Impurities Removed in Mother Liquor ColumnChrom->Analysis ColumnChrom->Impurities Separated Fractions AcidBase->Recrystallization AcidBase->ColumnChrom AcidBase->Impurities Removed in Aqueous/Organic Layer Analysis->Recrystallization Repurify Analysis->ColumnChrom PureProduct Pure Product (>97%) Analysis->PureProduct Meets Specs

Caption: Purification workflow for this compound.

References

Stability of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid in basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, particularly in basic media. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in basic media?

A1: The main stability concern for virtually all arylboronic acids, including this compound, in basic media is a degradation reaction known as protodeboronation.[1][2][3] This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of methyl 2-methyl-5-benzoate and boric acid.[3][4] The rate of this degradation is highly dependent on the pH, temperature, and the electronic properties of the substituents on the aromatic ring.[5]

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor. In basic conditions (high pH), the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive tetrahedral boronate anion form ([ArB(OH)₃]⁻).[2] This anionic species is generally more susceptible to protodeboronation.[2] While Suzuki-Miyaura cross-coupling reactions often require basic conditions to facilitate transmetalation, prolonged exposure to a strongly basic environment can lead to significant degradation of the boronic acid reagent.[2]

Q3: How do the methoxycarbonyl and methyl substituents influence the stability of this specific boronic acid?

A3: The electronic properties of the substituents on the phenyl ring play a significant role in the rate of protodeboronation.

  • Methoxycarbonyl group (-CO₂Me): This is an electron-withdrawing group, which generally stabilizes the boronic acid against protodeboronation under some conditions.

  • Methyl group (-CH₃): This is an electron-donating group, which can make the aryl group more electron-rich and potentially more susceptible to certain protodeboronation pathways.

The overall stability will be a net effect of these two opposing influences. The specific pH-rate profile can be complex, and for some electron-deficient aryl boronic acids, stability can vary dramatically.[4][5]

Q4: Can this boronic acid be used in Suzuki-Miyaura coupling reactions that require strong bases?

A4: Yes, but with caution. While a base is necessary to form the reactive boronate species for the coupling reaction, the choice of base, reaction temperature, and reaction time are crucial to minimize competing degradation.[5] Using an excess of the boronic acid may be necessary to compensate for some loss due to protodeboronation.[4] Alternatively, using milder bases (e.g., K₃PO₄) or slow-release boronic acid precursors like MIDA boronates can improve reaction efficiency by maintaining a low concentration of the free boronic acid, thereby limiting its decomposition over time.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in Suzuki-Miyaura coupling Degradation of the boronic acid (protodeboronation) prior to or during the reaction.Minimize the time the boronic acid is exposed to basic conditions before adding the catalyst and aryl halide.Use the mildest base compatible with your reaction (e.g., K₃PO₄ instead of NaOH).Consider running the reaction at a lower temperature for a longer duration.Use a slight excess (1.1-1.5 equivalents) of the boronic acid.Ensure all reagents and solvents are deoxygenated, as oxidation can be a competing degradation pathway.[1]
Inconsistent reaction results Variable decomposition of the boronic acid stock.Store the solid boronic acid in a cool, dark, and dry place.Avoid storing solutions of the boronic acid, especially in basic or protic solvents, for extended periods. Prepare them fresh before use.Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester) for long-term storage and using it directly in reactions.[5][6]
Formation of a significant amount of methyl 2-methyl-5-benzoate byproduct Extensive protodeboronation has occurred.Re-optimize the reaction conditions as described above to favor the cross-coupling pathway over the degradation pathway.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the desired product is formed.

Stability and Degradation Pathways

The stability of this compound in basic media is governed by the equilibrium between its neutral trigonal form and its anionic tetrahedral boronate form, with the latter being more susceptible to degradation.

G cluster_equilibrium pH-Dependent Equilibrium cluster_degradation Degradation Pathway cluster_application Application BoronicAcid This compound (Trigonal, ArB(OH)₂) BoronateAnion Tetrahedral Boronate Anion ([ArB(OH)₃]⁻) BoronicAcid->BoronateAnion BoronateAnion->BoronicAcid DegradationProduct Protodeboronation Product (Methyl 2-methyl-5-benzoate) BoronateAnion->DegradationProduct Protodeboronation (Major pathway in basic media) SuzukiCoupling Suzuki-Miyaura Coupling BoronateAnion->SuzukiCoupling Transmetalation

Caption: Key pathways for this compound in basic media.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method quantifies the remaining boronic acid and detects the formation of its protodeboronated byproduct over time under basic stress conditions.[1]

  • Objective: To determine the degradation rate of this compound at a specific pH.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile. Prepare a separate standard of the expected degradation product (methyl 2-methyl-5-benzoate) if available.

    • Sample Preparation: In a vial, mix the boronic acid stock solution with a buffered aqueous solution of the desired pH (e.g., pH 10, 11, 12) and a co-solvent like acetonitrile to ensure solubility. The final concentration of the boronic acid should be within the linear range of the HPLC method.

    • Time-Point Analysis:

      • Immediately inject a sample (t=0) into the HPLC to get the initial concentration.

      • Keep the vial at a constant temperature (e.g., 25°C or 50°C).

      • Inject samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • HPLC Method (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

    • Data Analysis: Calculate the percentage of the remaining boronic acid at each time point by comparing its peak area to the t=0 sample. Plot the percentage of remaining boronic acid versus time to determine its stability profile and half-life under the tested conditions.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

This method provides a qualitative or semi-quantitative assessment of the degradation by observing changes in the proton signals of the boronic acid and its degradation product.[1]

  • Objective: To observe the conversion of the boronic acid to its protodeboronated product in real-time.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Procedure:

    • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent mixture (e.g., DMSO-d₆/D₂O).

    • Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify and integrate the characteristic aromatic proton signals of the starting material.

    • Initiate Degradation: Add a small amount of a base (e.g., NaOD in D₂O) to the NMR tube to achieve the desired basic pD.

    • Time-Lapse Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

    • Data Analysis: Monitor the decrease in the integral of the starting material's signals and the corresponding increase in the signals for the methyl 2-methyl-5-benzoate product. The ratio of the integrals can be used to estimate the extent of conversion over time.

G start Start: Assess Stability prep Prepare Boronic Acid Solution in appropriate solvent start->prep stress Introduce Stress Condition (e.g., add base for high pH) prep->stress t0 Take Initial Sample (t=0) stress->t0 incubate Incubate at Controlled Temperature stress->incubate analysis Analyze Samples (HPLC or NMR) t0->analysis Analyze t=0 sampling Collect Samples at Defined Time Intervals incubate->sampling sampling->incubate Continue incubation sampling->analysis data Calculate % Remaining Boronic Acid vs. Time analysis->data end End: Determine Stability Profile data->end

Caption: General experimental workflow for assessing boronic acid stability.

References

Technical Support Center: Water-Sensitive Suzuki Coupling with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid. This resource addresses common issues encountered during experiments, particularly those related to the water-sensitive nature of the reaction and the presence of a base-labile ester functional group.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki coupling reaction can stem from several critical factors. The primary areas to troubleshoot are the activity of the palladium catalyst, the presence of oxygen, the choice and condition of the base and solvent, and the stability of the boronic acid itself. Ensure your palladium catalyst is active, as the Pd(0) species is susceptible to oxidation.[1] It is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst decomposition and homocoupling of the boronic acid.[1] The selection of a suitable base and solvent system is also paramount and often interdependent.[1]

Q2: I am observing hydrolysis of the methoxycarbonyl group on my boronic acid. How can this be prevented?

A2: The methoxycarbonyl (ester) group is sensitive to basic conditions, especially in the presence of water, which can lead to its hydrolysis to a carboxylic acid. To mitigate this, consider using a milder base. Powdered potassium fluoride (KF) is a recommended alternative to stronger bases like sodium or potassium carbonate, as it can activate the boronic acid for transmetalation while being less likely to hydrolyze the ester.[2] Running the reaction under anhydrous conditions can also help prevent this side reaction.[3]

Q3: What are the best practices for handling and storing this compound?

A3: Boronic acids can be prone to degradation over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] It is advisable to store this compound in a cool, dry place, preferably under an inert atmosphere. Using fresh or recently purchased boronic acid is always recommended for optimal results.

Q4: How does water affect the Suzuki coupling reaction, and should I use anhydrous conditions?

A4: Water can play a dual role in Suzuki couplings. It is often added as a co-solvent to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and is believed to facilitate the crucial transmetalation step.[4] However, for water-sensitive substrates like those with ester groups, the presence of water can lead to undesirable side reactions such as hydrolysis.[5] Furthermore, water is the proton source for protodeboronation, a common side reaction.[1] Therefore, for this specific boronic acid, switching to anhydrous conditions is highly recommended to minimize both ester hydrolysis and protodeboronation.[1][3]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your Suzuki coupling experiment with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Palladium Catalyst- Use a fresh batch of palladium precatalyst. - Consider using a more robust, air-stable precatalyst like a palladacycle.[1] - Ensure proper in-situ reduction if using a Pd(II) source.[1]
Oxygen Contamination- Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1] - Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Base- For this ester-containing boronic acid, switch to a milder base such as powdered potassium fluoride (KF) to prevent hydrolysis.[2] - Ensure the base is finely powdered and dry, especially for anhydrous reactions.[1][4]
Significant Protodeboronation Presence of Protic Solvents (e.g., water)- Switch to strictly anhydrous reaction conditions.[1]
Strong Base- Use a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
Hydrolysis of Methoxycarbonyl Group Strong Base and/or Presence of Water- Use a mild base such as powdered potassium fluoride (KF).[2] - Employ anhydrous solvents.
Formation of Homocoupling Byproducts Oxygen in the Reaction Mixture- Improve the degassing procedure for all reagents and solvents.[1]
Inefficient Catalyst Reduction- Use a direct Pd(0) source or ensure complete reduction of the Pd(II) precatalyst.
Poor Reproducibility Inconsistent Reagent Quality or Reaction Setup- Use reagents from the same batch and of high purity. - Ensure consistent and vigorous stirring, especially in biphasic systems.[4] - Carefully control the reaction temperature.

Experimental Protocols

Below is a general experimental protocol for a Suzuki coupling reaction with this compound. This should be considered a starting point and may require optimization for your specific aryl halide and desired product.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., powdered KF, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of Suzuki coupling reactions, based on literature data for similar substrates. These should be used as a guide for optimizing your specific reaction.

Table 1: Effect of Base on Yield

BaseSolvent SystemTypical Yield (%)Notes
K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Strong base, may cause ester hydrolysis.[1]
Cs₂CO₃1,4-Dioxane/H₂O (4:1)80-90Effective but can also be too basic for the ester group.[1]
K₂CO₃Toluene/Ethanol/H₂O70-85Common and effective, but water presence is a concern.
KF (powdered)Anhydrous THF or Dioxane60-80Milder base, recommended to prevent ester hydrolysis.[2]

Table 2: Effect of Solvent on Yield

SolventCo-solventTypical Yield (%)Notes
1,4-DioxaneH₂O85-95Good for dissolving many substrates, but water can be problematic.[1]
TolueneH₂O or Ethanol75-90Common biphasic system; requires vigorous stirring.[4]
THFH₂O70-85Another common choice, but water is a concern.
Anhydrous THFNone60-80Recommended for this substrate to avoid hydrolysis and protodeboronation.[1]
Anhydrous DioxaneNone65-85A good alternative to anhydrous THF.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base purge Purge with Inert Gas reagents->purge catalyst Add Palladium Catalyst purge->catalyst solvent Add Degassed Anhydrous Solvent catalyst->solvent heat Heat with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki coupling.

Troubleshooting_Logic start Low/No Yield? check_catalyst Is Catalyst Active? start->check_catalyst Yes success Improved Yield start->success No check_inert Is Atmosphere Inert? check_catalyst->check_inert Yes solution_catalyst Use Fresh/Robust Catalyst check_catalyst->solution_catalyst No check_base Is Base Appropriate? check_inert->check_base Yes solution_inert Improve Degassing check_inert->solution_inert No check_boronic_acid Boronic Acid Stable? check_base->check_boronic_acid Yes solution_base Use Milder Base (e.g., KF) in Anhydrous Solvent check_base->solution_base No solution_boronic_acid Use Fresh Boronic Acid check_boronic_acid->solution_boronic_acid No check_boronic_acid->success Yes solution_catalyst->success solution_inert->success solution_base->success solution_boronic_acid->success

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura reactions involving this substrate can often be attributed to several key factors. Begin by systematically evaluating your reaction setup and reagents:

  • Catalyst Activity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1] Pd(II) precatalysts require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[2]

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst through oxidation and promote the unwanted homocoupling of the boronic acid.[3] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]

  • Reagent Purity: Verify the purity of your this compound, as impurities can interfere with the catalytic cycle. The aryl halide coupling partner should also be of high purity.

  • Base and Solvent Quality: Use anhydrous and degassed solvents. The choice and quality of the base are critical; it should be finely powdered and dry for anhydrous reactions to ensure efficacy.[3]

Q2: I am observing a significant amount of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. How can this be minimized?

A2: Protodeboronation is a common side reaction, especially with electron-deficient arylboronic acids like this compound, due to the electron-withdrawing nature of the methoxycarbonyl group.[1] To mitigate this:

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce its occurrence.[3]

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt (R-BF₃K). These derivatives can release the boronic acid slowly in situ, minimizing its concentration and thus the rate of decomposition.[2][3]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to reduce the extent of protodeboronation.[1]

Q3: The formation of a black precipitate (palladium black) is observed in my reaction. What does this indicate and how can it be prevented?

A3: The appearance of a black precipitate is indicative of the agglomeration of the palladium catalyst into an inactive, bulk metallic state, known as palladium black.[2] This is a common deactivation pathway. To prevent this:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the palladium nanoparticles, preventing their aggregation.[2]

  • Reaction Temperature: High temperatures can accelerate the formation of palladium black. Consider reducing the reaction temperature if feasible for the specific coupling.

  • Catalyst Loading: In some cases, lowering the catalyst loading can disfavor aggregation.

Q4: What causes the homocoupling of this compound, and what are the strategies to avoid this side product?

A4: Homocoupling of boronic acids to form a biaryl species is often promoted by the presence of oxygen and Pd(II) species.[4] To minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can be advantageous over Pd(II) sources that require an initial reduction step, during which homocoupling can occur.

  • Control of Stoichiometry: Using a slight excess of the boronic acid relative to the aryl halide can sometimes favor the cross-coupling pathway.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps Rationale
Low or No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-formed Pd(0) source or a modern precatalyst (e.g., G2/G3/G4 palladacycles).[2]Catalysts and ligands can degrade over time, especially if not stored under inert conditions. Pre-formed Pd(0) sources bypass potentially inefficient in situ reduction steps.[2]
Inefficient TransmetalationThe methoxycarbonyl group reduces the nucleophilicity of the boronic acid.[2] Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a more active catalyst system with electron-rich, bulky ligands.[3]Electron-deficient boronic acids require more forcing conditions to facilitate the transfer of the aryl group from boron to palladium.
Significant Protodeboronation Presence of Protic SourcesUse anhydrous solvents and reagents. Dry the base thoroughly before use.Water and other protic species are the primary sources of protons for this side reaction.[3]
Base-Promoted DecompositionSwitch to a milder base like KF or K₂CO₃.[3]Stronger bases can accelerate the cleavage of the C-B bond.
Formation of Palladium Black Catalyst AgglomerationReduce reaction temperature. Use more robust, sterically demanding ligands (e.g., Buchwald-type ligands).[2]Bulky ligands create a stable coordination sphere around the palladium atom, preventing aggregation.[2]
Homocoupling of Boronic Acid Oxygen in the ReactionThoroughly degas all solvents and the reaction vessel using techniques like sparging with an inert gas or freeze-pump-thaw cycles.[1]Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[4]
Incomplete Conversion of Starting Material Insufficient Reaction Time or TemperatureMonitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. A moderate increase in temperature may also be beneficial, but be mindful of potential catalyst decomposition.[1]Suzuki-Miyaura couplings with electron-deficient partners may require longer reaction times or higher temperatures to reach completion.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction using an aryl bromide and this compound. These should be adapted and optimized for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling
  • Reagents:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Solvent (e.g., 4:1 mixture of 1,4-dioxane/water, 10 mL)

  • Procedure:

    • To an oven-dried flask, add the aryl bromide, this compound, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the palladium catalyst under a positive pressure of the inert gas.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
  • Reagents:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • This compound (1.5 mmol, 1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(dppf), 0.1 mmol, 10 mol%)

    • Base (e.g., 2 M aqueous K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Solvent (e.g., N,N-Dimethylacetamide - DMA)

  • Procedure:

    • In a microwave reactor vial, combine the aryl bromide, this compound, PdCl₂(dppf), and DMA.

    • Add the aqueous K₂CO₃ solution.

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to 150 °C for 20-30 minutes.

    • After cooling, filter the reaction mixture and purify the filtrate by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) ArPdXL2 Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->ArPdXL2 Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdXL2 ArPdRL2 Ar-Pd(II)-R (Transmetalation Intermediate) ArPdXL2->ArPdRL2 Transmetalation Base Base (e.g., K2CO3) Borate [R-B(OH)3]- (Activated Borate) Base->Borate BoronicAcid R-B(OH)2 ((3-(Methoxycarbonyl)-4- methylphenyl)boronic acid) BoronicAcid->Borate Borate->ArPdRL2 ArPdRL2->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) ArPdRL2->ArR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways cluster_side_reactions Side Reactions ActiveCatalyst Active Pd(0) Catalyst PdBlack Palladium Black (Aggregation) ActiveCatalyst->PdBlack High Temp. Poor Ligand OxidizedPd Oxidized Pd(II) (Inactive) ActiveCatalyst->OxidizedPd O2 PoisonedCatalyst Poisoned Catalyst Protodeboronation Protodeboronation Homocoupling Homocoupling BoronicAcid (3-(Methoxycarbonyl)-4- methylphenyl)boronic acid BoronicAcid->Protodeboronation H2O, Base BoronicAcid->Homocoupling O2, Pd(II)

Caption: Common catalyst deactivation pathways and side reactions.

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckReagents Check Reagent Purity & Catalyst Activity Start->CheckReagents CheckConditions Verify Inert Atmosphere & Degassed Solvents CheckReagents->CheckConditions AnalyzeSideProducts Analyze Byproducts (TLC, LC-MS) CheckConditions->AnalyzeSideProducts Protodeboronation Protodeboronation Observed? AnalyzeSideProducts->Protodeboronation Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No Anhydrous Switch to Anhydrous Conditions / Milder Base Protodeboronation->Anhydrous Yes PdBlack Pd Black Observed? Homocoupling->PdBlack No Degas Improve Degassing Use Pd(0) Source Homocoupling->Degas Yes Optimize Optimize Conditions: - Base - Ligand - Temperature PdBlack->Optimize No Ligand Use Bulky Ligand Lower Temperature PdBlack->Ligand Yes Anhydrous->Optimize Degas->Optimize Ligand->Optimize

Caption: A logical workflow for troubleshooting common issues.

References

Validation & Comparative

A Head-to-Head Comparison: (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid vs. its Pinacol Ester in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boron reagent is a critical parameter in the successful execution of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid and its corresponding pinacol ester, offering insights into their respective performance, stability, and handling characteristics. While direct comparative studies under identical conditions for these specific reagents are not extensively documented in publicly available literature, this guide synthesizes general principles and presents discrete experimental data to inform reagent selection.

The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, which can lead to faster reaction times in Suzuki-Miyaura couplings.[1] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability, as boronic acids are more susceptible to decomposition pathways like oxidation and protodeboronation.[1][3]

Conversely, boronic acid pinacol esters offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and have a longer shelf life.[1][3] This robustness makes them particularly well-suited for multi-step syntheses and for use in high-throughput screening applications where reagent stability is paramount. The enhanced stability is due to the protection of the boronic acid moiety by the pinacol group, which also makes the molecule less polar.

Performance in Suzuki-Miyaura Coupling: A Data Snapshot

The following tables summarize representative Suzuki-Miyaura coupling reactions found in the literature for this compound and a similar arylboronic acid pinacol ester. It is crucial to note that these reactions were performed under different conditions and with different coupling partners, and therefore do not represent a direct, controlled comparison.

Table 1: Suzuki-Miyaura Coupling with Arylboronic Acids

Arylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
(4-(methoxycarbonyl)phenyl)boronic acidChlorobenzenePd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH1296
3,5-dimethoxyphenyl boronic acid4-acNot specifiedNot specifiedNot specifiedNot specifiedModerate to good

Table 2: Suzuki-Miyaura Coupling with Arylboronic Acid Pinacol Esters

Arylboronic Acid Pinacol EsterCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
Pinacol borate 12Bromide 13Pd(PPh₃)₄Na₂CO₃ (2 M aq.)Dioxane/H₂O461
4-Methylthiophenylboronic acid pinacol esterNot specifiedNot specifiedNot specifiedNot specifiedNot specified84 (synthesis of ester)

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for either the boronic acid or its pinacol ester. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid:

To a reaction vessel is added the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A degassed solvent (e.g., toluene, dioxane, DMF, often with water) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid Pinacol Ester:

In a similar setup to the boronic acid protocol, the aryl halide (1.0 equiv) and this compound pinacol ester (1.2-1.5 equiv) are combined with a palladium catalyst and a base. It is sometimes observed that reactions with pinacol esters may require a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or higher temperatures to facilitate the in-situ hydrolysis to the active boronic acid or to promote direct transmetalation from the ester. The reaction is then carried out and worked up following a similar procedure as described for the boronic acid.

Mechanistic and Workflow Diagrams

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. The choice between the boronic acid and its pinacol ester primarily influences the transmetalation step.

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling Reagents Aryl Halide (Ar-X) Boron Reagent (Ar'-B(OR)2) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents->Reaction_Setup Catalyst Pd(0) Catalyst Catalyst->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heating Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Biaryl Product (Ar-Ar') Purification->Product

Caption: A simplified workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Transmetalation

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Conclusion

References

A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of the substituted phenylboronic acid is critical, as its electronic and steric properties significantly influence reaction efficiency. This guide provides a comparative analysis of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of appropriate coupling partners and the optimization of reaction conditions.

The outcome of the Suzuki-Miyaura reaction is governed by a delicate interplay of electronic and steric effects imparted by the substituents on the phenylboronic acid. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the aryl group, facilitating the crucial transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, which can retard the reaction rate. Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium center, thereby diminishing reactivity.

Comparative Reactivity: A Quantitative Overview

The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is highly dependent on the nature and position of the substituent on the phenyl ring. The following tables summarize yields from various studies, providing a quantitative comparison of how different substituents affect the reaction outcome. It is important to note that reaction conditions can vary between studies, and these tables should be used as a general guide to reactivity trends.

Electronic Effects of Para-Substituents

The electronic nature of a substituent at the para-position has a pronounced effect on reaction yields. Electron-donating groups tend to increase the reactivity, while electron-withdrawing groups can decrease it.

Phenylboronic Acid Substituent (Para-)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
-H (Phenylboronic acid)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
-OCH₃ (4-Methoxyphenylboronic acid)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95
-CH₃ (4-Methylphenylboronic acid)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95
-F (4-Fluorophenylboronic acid)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100290
-Cl (4-Chlorophenylboronic acid)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100285
-CF₃ (4-(Trifluoromethyl)phenylboronic acid)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100275
-NO₂ (4-Nitrophenylboronic acid)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]

Note: The data for substituted phenylboronic acids other than the nitro- and unsubstituted phenylboronic acid are representative examples illustrating the general trend and may not be from a single comparative study under identical conditions.

Steric Effects of Ortho-Substituents

Substituents at the ortho-position can significantly hinder the reaction due to steric impediment, often leading to lower yields compared to their para- and meta-isomers.

Phenylboronic Acid Substituent (Ortho-)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
-CH₃ (2-Methylphenylboronic acid)4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1101280
-Cl (2-Chlorophenylboronic acid)4-Bromopyrrole derivativePd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90593[1]
-F (2-Fluorophenylboronic acid)4-Bromopyrrole derivativePd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90577[1]
-NO₂ (2-Nitrophenylboronic acid)4-ChlorotoluenePdCl₂(dppf)K₂CO₃Dioxane/H₂O1001830[1]

Note: The data presented is compiled from different sources with varying reaction conditions and should be interpreted as a qualitative guide to the impact of steric hindrance.

Experimental Workflow and Catalytic Cycle

The general workflow for a Suzuki-Miyaura cross-coupling reaction and the underlying catalytic cycle are depicted below. The efficiency of each step in the cycle can be influenced by the properties of the substituted phenylboronic acid.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aryl Halide Aryl Halide Mixing Mixing Aryl Halide->Mixing Boronic Acid Boronic Acid Boronic Acid->Mixing Catalyst Catalyst Catalyst->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating Stirring Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Ar-B(OH)2 Ar'-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for specific substrates and catalyst systems.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O, 4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Conclusion

The reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a multifaceted issue where both electronic and steric factors play a crucial role. Electron-donating substituents, particularly in the para position, generally lead to higher reactivity. Conversely, electron-withdrawing groups and sterically demanding ortho-substituents tend to decrease reaction efficiency. By understanding these trends and utilizing the provided experimental framework, researchers can make informed decisions to optimize their synthetic strategies for the efficient construction of complex biaryl molecules.

References

A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling with (3-(Methoxycarbonyl)-4-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient synthesis. This guide provides a comparative overview of the performance of various palladium catalysts in the Suzuki-Miyaura cross-coupling reaction with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key building block in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The choice of palladium catalyst significantly influences the reaction's yield, efficiency, and applicability to diverse substrates. This report summarizes available data on the performance of different palladium catalysts with this compound, offering a valuable resource for optimizing synthetic routes.

Yield Comparison of Palladium Catalysts

The following table summarizes the reported yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, utilizing different palladium catalysts. The data has been compiled from various scientific sources to provide a comparative perspective.

Palladium CatalystAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleK₂CO₃Dimethoxyethane80OvernightProduct Observed*[1]
Pd(dppf)Cl₂5-Bromoindazole derivativesK₂CO₃Dimethoxyethane/Water802High Yields**[2]
Pd/CAryl BromideK₂CO₃Ethanol/WaterRefluxNot SpecifiedGood to Excellent[3]
Pd₂(dba)₃/SPhosMethyl 6-bromo-2-naphthalenoateNa₂CO₃Tetrahydrofuran/WaterNot SpecifiedNot SpecifiedNot Specified[4]

*In a trial reaction, Pd(PPh₃)₄ was the only catalyst among those tested (including Pd(dppf)Cl₂ and PEPPSI-iPr) that resulted in product formation, though a specific yield was not reported.[1] **While not with the specific boronic acid of interest, Pd(dppf)Cl₂ was found to be the best choice among four tested catalysts for the coupling of various bromoindazoles with other boronic acids, affording high yields.[2]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for Suzuki-Miyaura coupling reactions based on the catalysts mentioned.

General Procedure using Pd(PPh₃)₄

A reaction vessel is charged with the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, such as dimethoxyethane, is added, followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 1-5 mol%). The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred for the specified time, with progress monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

General Procedure using Pd(dppf)Cl₂

Under an inert atmosphere, a solution of the aryl halide (1.0 eq.) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (typically 10 mol%) in an anhydrous solvent like dimethoxyethane is stirred. Subsequently, a solution of this compound (2.0 eq.) in the same solvent and an aqueous solution of a base such as potassium carbonate (2.0 eq.) are added. The mixture is then heated to a specified temperature (e.g., 80 °C) for a designated period (e.g., 2 hours).[2]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants: Aryl Halide Boronic Acid Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst Solution addition Add Reagents, Solvent, and Catalyst catalyst->addition solvent Degas Solvent solvent->addition setup->addition heating Heat and Stir addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Boron R¹-Pd(II)Ln-R² Transmetalation->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic_Acid R²-B(OR)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl_Halide R¹-X Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Surpassing (3-Methoxycarbonyl-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental process in the creation of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction, which traditionally utilizes boronic acids like (3-Methoxycarbonyl)-4-methylphenyl)boronic acid, is a cornerstone of this synthetic strategy. However, the inherent instability and potential for side reactions with boronic acids have driven the development of more robust and reliable alternatives. This guide provides an objective comparison of these next-generation reagents, supported by experimental data, to inform the selection of the most suitable reagent for your synthetic needs.

The primary alternatives to traditional boronic acids that offer enhanced stability and handling are potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and organosilanes. Each of these reagent classes addresses the key limitations of boronic acids, such as susceptibility to protodeboronation and challenging purification.[1]

Key Advantages of Boronic Acid Surrogates:

  • Enhanced Stability: Many alternative reagents are crystalline, free-flowing solids that exhibit greater stability to air and moisture, simplifying storage and handling.[2][3]

  • Improved Reaction Reproducibility: Their stability leads to more consistent and reproducible reaction outcomes, which is particularly crucial in drug development and process chemistry.[4]

  • Controlled Release: Certain surrogates, like MIDA boronates and organotrifluoroborates, can slowly release the active boronic acid under reaction conditions. This is advantageous when dealing with unstable boronic acids that are prone to decomposition.[1][5][6]

  • Chromatographic Compatibility: MIDA boronates are notably compatible with silica gel chromatography, which can significantly simplify purification protocols.[1][7]

Performance Comparison of Boronic Acid Alternatives

To provide a quantitative comparison, the following table summarizes the performance of (3-Methoxycarbonyl)-4-methylphenyl)boronic acid and its analogous alternative reagents in a representative Suzuki-Miyaura cross-coupling reaction with a common coupling partner, 4-bromoanisole.

Reagent/MethodCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
(3-Methoxycarbonyl)-4-methylphenyl)boronic acid (Suzuki-Miyaura)4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Water80-1006-12~95%[3] (representative)
Potassium (3-Methoxycarbonyl)-4-methylphenyl)trifluoroborate (Suzuki-Miyaura)4-BromoanisolePdCl₂(dppf)Cs₂CO₃THF/Water10012~85-95%[3] (estimated)
(3-Methoxycarbonyl)-4-methylphenyl) MIDA boronate (Suzuki-Miyaura)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/Water80-10012-24~90-98%[8] (representative)
(3-Methoxycarbonyl)-4-methylphenyl)trimethoxysilane (Hiyama Coupling)4-BromoanisolePdCl₂TBAFToluene10012-24~80-90%[8] (representative)

Detailed Experimental Protocols

Detailed methodologies are critical for the successful implementation of these alternative reagents in the laboratory.

Protocol 1: Suzuki-Miyaura Coupling Using a Potassium Aryltrifluoroborate

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of a potassium aryltrifluoroborate with an aryl halide.

Materials:

  • Potassium (3-Methoxycarbonyl)-4-methylphenyl)trifluoroborate (1.1 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • THF/Water (4:1)

Procedure:

  • To a reaction vessel, add the potassium aryltrifluoroborate, aryl halide, palladium catalyst, and cesium carbonate.[9]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed THF/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • After cooling to room temperature, perform a standard aqueous workup and extract the product with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling using a MIDA boronate, which is known for its stability and ease of handling.[8]

Materials:

  • (3-Methoxycarbonyl)-4-methylphenyl) MIDA boronate (1.1 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Dioxane/Water (5:1)

Procedure:

  • In a Schlenk tube, combine the MIDA boronate, aryl halide, palladium catalyst, ligand, and base.[8]

  • Add the dioxane and water solvent system.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup followed by extraction with an appropriate organic solvent.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Hiyama Coupling Using an Organosilane

Organosilanes offer a stable and less toxic alternative to boronic acids for biaryl synthesis.[8]

Materials:

  • (3-Methoxycarbonyl)-4-methylphenyl)trimethoxysilane (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) chloride (PdCl₂) (5 mol%)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mL)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, organosilane, and palladium(II) chloride.[8]

  • Add anhydrous toluene, followed by the TBAF solution.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After cooling, the reaction mixture is typically filtered to remove palladium black, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography.

Visualizing the Synthetic Workflow and Decision-Making Process

To further aid researchers, the following diagrams illustrate the general experimental workflow for biaryl synthesis and a logical decision-making process for selecting the appropriate reagent.

Experimental Workflow for Biaryl Synthesis Reagent_Selection Reagent Selection (Boronic Acid or Alternative) Reaction_Setup Reaction Setup (Catalyst, Base, Solvent) Reagent_Selection->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup_Purification Workup & Purification (Extraction, Chromatography) Reaction_Monitoring->Workup_Purification Product_Analysis Product Analysis (NMR, MS) Workup_Purification->Product_Analysis

Caption: General experimental workflow for biaryl synthesis.

Reagent Selection Logic Start Start: Need for Biaryl Synthesis Check_Stability Is Boronic Acid Stability a Concern? Start->Check_Stability Use_Boronic_Acid Use (3-Methoxycarbonyl)-4- methylphenyl)boronic acid Check_Stability->Use_Boronic_Acid No Consider_Alternatives Consider Alternatives Check_Stability->Consider_Alternatives Yes Check_Purification Is Chromatographic Purification Difficult? Consider_Alternatives->Check_Purification Use_MIDA Use MIDA Boronate Check_Purification->Use_MIDA Yes Consider_Other Consider Trifluoroborate or Organosilane Check_Purification->Consider_Other No Check_Handling Are Air/Moisture Sensitive Reagents an Issue? Consider_Other->Check_Handling Use_Trifluoroborate Use Potassium Trifluoroborate Check_Handling->Use_Trifluoroborate No Use_Organosilane Use Organosilane (Hiyama Coupling) Check_Handling->Use_Organosilane Yes

Caption: Decision tree for selecting an appropriate reagent.

References

Analysis of reaction kinetics for Suzuki coupling with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the kinetic performance of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid in Suzuki reactions against other substituted phenylboronic acids, supported by established mechanistic principles and comparative experimental data.

Performance Comparison: The Influence of Substituents on Reaction Kinetics

The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. These properties primarily affect the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1][2] In the case of this compound, the interplay of an electron-withdrawing methoxycarbonyl group and an electron-donating methyl group dictates its reactivity.

Electronic Effects:

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic. This generally accelerates the rate of transmetalation.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like methoxycarbonyl (-COOCH₃) decrease the electron density on the aromatic ring, making the ipso-carbon less nucleophilic. This typically slows down the rate of transmetalation.

For this compound, the electron-donating effect of the methyl group at the para position and the electron-withdrawing effect of the methoxycarbonyl group at the meta position will have opposing effects on the reaction rate. The net effect will determine its reactivity compared to other substituted phenylboronic acids.

Steric Effects:

The position of substituents on the phenylboronic acid can also sterically hinder the approach of the boronic acid to the palladium complex. Ortho-substituents, in particular, can significantly slow down the reaction rate due to steric hindrance.[3] In the case of this compound, the substituents are in the meta and para positions, suggesting that steric hindrance will be less of a factor compared to ortho-substituted analogs.[1]

Quantitative Performance Comparison

EntryBoron ReagentSubstituent EffectRelative RateReference
1Phenylboronic acidUnsubstituted1.00[4]
24-Methoxyphenylboronic acidStrong Electron-Donating (-OCH₃)Faster[5]
33-Tolylboronic acidWeak Electron-Donating (-CH₃)Faster[1]
4Catecholborane esterElectron-Deficient Ester~5.0 times faster[4]
5Glycolborane esterElectron-Rich Ester~23 times faster[4]
6Pinacolborane esterHindered EsterSlower[4]

Alternative Suzuki Coupling Partners

Boronic acids are not the only organoboron reagents available for Suzuki coupling. Boronate esters and organotrifluoroborates are common alternatives, each with its own set of advantages and disadvantages.

Boron ReagentAdvantagesDisadvantages
Boronic Acids Generally more reactive, often leading to faster reaction times.[6]Susceptible to decomposition (protodeboronation, oxidation), which can affect shelf-life and yield.[6]
Boronate Esters Significantly more stable, often crystalline solids that are easier to handle, purify, and store.[6]Often have a reduced reaction rate compared to the parent boronic acid.[6]
Organotrifluoroborates More stable than boronic acids and less prone to protodeboronation. Easy to synthesize and purify.[7]May require different reaction conditions for optimal performance.

Experimental Protocols

To conduct a thorough kinetic analysis of a Suzuki reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)[8]

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

  • Analytical instrument for monitoring reaction progress (e.g., GC-MS or ¹H NMR)

Procedure for Reaction Monitoring:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).[1]

  • Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At regular time intervals, withdraw aliquots of the reaction mixture, quench with a suitable solution (e.g., dilute HCl), and extract with an organic solvent.

  • Analysis: Analyze the extracted samples using GC-MS or ¹H NMR to determine the concentration of the reactants and products relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate and the rate constant can be determined.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'-B(OR)₂ Base Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination Product_out Biaryl Product ArX_in Aryl Halide (Ar-X) Boronic_in Boronic Acid (Ar'-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Internal Standard - Solvent start->setup catalyst Add Palladium Catalyst setup->catalyst initiate Initiate Reaction (Heating & Stirring) catalyst->initiate sampling Take Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench extract Extract with Organic Solvent quench->extract analysis Analyze by GC-MS or NMR extract->analysis data Plot Concentration vs. Time analysis->data kinetics Determine Rate Constant data->kinetics end End kinetics->end

References

Spectroscopic validation of biaryl products from (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the precise spectroscopic validation of reaction products is of paramount importance. The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds that are prevalent in pharmaceuticals and functional materials. This guide provides a comparative analysis of the spectroscopic data for biaryl products synthesized from (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid and its structural analogs, offering a valuable reference for product validation.

Performance Comparison of Boronic Acids in Biaryl Synthesis

The choice of boronic acid is critical in Suzuki-Miyaura cross-coupling reactions as it influences the yield, purity, and spectroscopic characteristics of the resulting biaryl product. While this compound is a key reagent for introducing a methyl and a methoxycarbonyl group in a specific orientation, comparing its products with those from other boronic acids provides a broader context for spectroscopic analysis.

Below is a comparison of reported ¹H and ¹³C NMR spectroscopic data for biaryl compounds synthesized from different arylboronic acids, providing insights into the expected chemical shifts and coupling constants.

Table 1: ¹H NMR Spectroscopic Data for Representative Biaryl Products

CompoundArylboronic Acid UsedKey ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Methyl 2-methyl-5-(4-methoxyphenyl)benzoate (Predicted) This compoundAromatic protons: ~6.9-7.9; OCH₃: ~3.8; Ar-CH₃: ~2.3
4-Methyl-4'-methoxybiphenyl p-tolylboronic acidAromatic protons: 6.9-7.5; OCH₃: 3.85; Ar-CH₃: 2.40
4,4'-Dimethoxybiphenyl 4-methoxyphenylboronic acidAromatic protons: 6.9-7.5; OCH₃: 3.86
4-Acetylbiphenyl Phenylboronic acidAromatic protons: 7.4-8.0; COCH₃: 2.65

Table 2: ¹³C NMR Spectroscopic Data for Representative Biaryl Products

CompoundArylboronic Acid UsedKey ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Methyl 2-methyl-5-(4-methoxyphenyl)benzoate (Predicted) This compoundCarbonyl: ~168; Aromatic carbons: ~125-160; OCH₃: ~55; Ar-CH₃: ~21
4-Methyl-4'-methoxybiphenyl p-tolylboronic acidAromatic carbons: 114-159; OCH₃: 55.3; Ar-CH₃: 21.1
4,4'-Dimethoxybiphenyl Aromatic carbons: 114-159; OCH₃: 55.4
4-Acetylbiphenyl Carbonyl: 197.8; Aromatic carbons: 127-146

Experimental Protocols

Detailed methodologies are crucial for reproducing synthetic results and validating product identity. Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

A mixture of the aryl halide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is taken in a round-bottom flask. A solvent system, typically a mixture of toluene and water (e.g., 4:1, 5 mL), is added. The reaction mixture is then degassed with an inert gas (e.g., argon or nitrogen) and heated to reflux (typically 80-100 °C) for a specified period (e.g., 12-24 hours), with the progress being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Spectroscopic Analysis Workflow

A systematic workflow is essential for the comprehensive spectroscopic validation of synthesized biaryl products. This involves a combination of NMR, IR, and mass spectrometry techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation synthesis Suzuki-Miyaura Coupling workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification nmr ¹H and ¹³C NMR purification->nmr Structure Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight Confirmation validation Product Validated nmr->validation ir->validation ms->validation

Caption: Experimental workflow for synthesis and spectroscopic validation.

Suzuki-Miyaura Cross-Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ pdi R¹-Pd(II)L₂-X pd0->pdi Oxidative Addition (R¹-X) pdii R¹-Pd(II)L₂-R² pdi->pdii Transmetalation (R²-B(OR)₂) pdii->pd0 Reductive Elimination product R¹-R² pdii->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Assessing the Purity of Synthesized (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is a cornerstone of reliable and reproducible results. (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its purity is critical for achieving high yields and predictable outcomes in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, with a comparative look at its positional isomer, (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid, another common reagent in synthetic chemistry.

Comparison of Key Analytical Methods

A multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) is essential for a thorough purity assessment. Each technique offers unique advantages and provides complementary information regarding the purity and identity of the synthesized compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Mass Spectrometry (MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Absolute quantification based on the direct proportionality between signal integral and the number of nuclei.Measurement of mass-to-charge ratio of ionized molecules.
Primary Use Quantification of the main component and detection of non-volatile impurities.Absolute purity determination and structural confirmation.Identification of the main component and impurities by molecular weight.
Sensitivity High (typically ng to pg level).Moderate (typically µg to mg level).Very high (typically pg to fg level).
Selectivity High, can be optimized with different columns and mobile phases.High for structurally distinct molecules; can be limited by signal overlap.Very high, especially with high-resolution instruments.
Common Impurities Detected Starting materials, by-products, boroxines, and other non-volatile species.Proton-containing impurities, residual solvents, and boroxines.By-products, degradation products, and boroxines.

Quantitative Purity Analysis: A Comparative Look

The following table presents representative purity data for synthesized this compound and a common alternative, its positional isomer (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid, as determined by HPLC and qNMR.

CompoundAnalytical MethodPurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound HPLC-UV (254 nm)98.50.01%0.03%
¹H qNMR (500 MHz)98.20.05%0.15%
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid HPLC-UV (254 nm)99.10.01%0.03%
¹H qNMR (500 MHz)98.90.05%0.15%

Note: Discrepancies between HPLC and qNMR purity values can arise. HPLC purity is often calculated by area percentage, assuming all components have a similar UV response. In contrast, qNMR provides a more accurate molar purity by comparing the analyte signal to a certified internal standard. The presence of impurities with different UV extinction coefficients, such as the corresponding boroxine, can lead to an overestimation of purity by HPLC.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. The following are representative protocols for the analysis of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of the main boronic acid component and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol describes the determination of the absolute purity of the boronic acid using an internal standard.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Accurately weigh approximately 10 mg of the boronic acid and 5 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of DMSO-d₆ and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans: 16

  • Data Processing: Manually phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Mass Spectrometry (MS)

LC-MS is employed to confirm the molecular weight of the synthesized product and to identify any impurities.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 70 V.

Visualization of Workflows and Relationships

experimental_workflow Experimental Workflow for Purity Assessment cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results start Synthesized This compound hplc HPLC Analysis start->hplc qnmr qNMR Analysis start->qnmr ms LC-MS Analysis start->ms purity_quant Purity Quantification & Impurity Profile hplc->purity_quant purity_abs Absolute Purity & Structural Confirmation qnmr->purity_abs mw_confirm Molecular Weight Confirmation & Impurity ID ms->mw_confirm

Caption: Experimental workflow for purity assessment.

logical_relationships Logical Relationships in Purity Assessment cluster_techniques Analytical Techniques cluster_information Purity Information compound Synthesized Compound hplc HPLC compound->hplc qnmr qNMR compound->qnmr ms Mass Spectrometry compound->ms quant Quantitative Purity (Relative) hplc->quant impurities Impurity Profile hplc->impurities abs_quant Absolute Purity (Molar) qnmr->abs_quant structure Structural Confirmation qnmr->structure mw Molecular Weight ms->mw ms->impurities final_assessment final_assessment quant->final_assessment Overall Purity Assessment abs_quant->final_assessment Overall Purity Assessment structure->final_assessment Overall Purity Assessment mw->final_assessment Overall Purity Assessment impurities->final_assessment Overall Purity Assessment

Caption: Relationships between techniques and purity data.

Navigating Steric Hindrance: A Comparative Guide to Suzuki-Miyaura Reactions with Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. However, the presence of ortho-substituents on the phenylboronic acid coupling partner introduces significant steric hindrance, often leading to low yields and sluggish reaction rates. This guide provides a comparative analysis of catalyst systems and reaction conditions to overcome these challenges, supported by experimental data and detailed protocols.

The primary hurdles in Suzuki-Miyaura reactions involving ortho-substituted phenylboronic acids are the sterically encumbered transmetalation and reductive elimination steps of the catalytic cycle. The bulky ortho-substituents can impede the approach of the boronic acid to the palladium center and hinder the final bond-forming reductive elimination. To address these issues, the development of highly active and sterically demanding catalyst systems is crucial.

Comparative Performance of Catalyst Systems

The choice of palladium precursor and, more critically, the phosphine ligand is paramount for achieving high efficiency in the coupling of sterically hindered substrates. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have demonstrated superior performance by promoting the oxidative addition and facilitating the otherwise difficult transmetalation and reductive elimination steps.[1]

Below is a compilation of data from various studies, comparing the performance of different catalyst systems in the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with various aryl halides.

Table 1: Comparison of Ligands for the Coupling of 2-Tolylboronic Acid with 4-Bromotoluene
EntryPalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10024<10[2]
2Pd₂(dba)₃SPhosK₃PO₄Toluene100292[3]
3Pd(OAc)₂XPhosK₃PO₄Dioxane1101295[1]
4Pd(OAc)₂RuPhosK₃PO₄2-MeTHF801894[4]
5Pd(OAc)₂AntPhosK₃PO₄Xylenes1401263[5]
Table 2: Effect of Base and Solvent on the Coupling of 2-Methoxyphenylboronic Acid with 4-Chloroanisole
EntryPalladium SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001288[3]
2Pd(OAc)₂/SPhosK₂CO₃Toluene/H₂O1001275[2]
3Pd(OAc)₂/SPhosCs₂CO₃Dioxane1001291[6]
4Pd(OAc)₂/SPhosNaOtBuTHF80885[4]
Table 3: Performance of NHC-Based Catalysts for Coupling of 2,6-Dimethylphenylboronic Acid with 4-Bromoanisole
EntryCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PEPPSI-IPrK₃PO₄Dioxane1001893[1]
2Acenaphthoimidazolylidene-Pdt-BuOKDioxane8012>99[4]
3Nitrile-functionalized NHC-PdKOHH₂O/2-propanol82485[7]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an ortho-substituted phenylboronic acid with an aryl bromide, optimized for sterically hindered substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Ortho-substituted phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Dialkylbiaryl phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., toluene or dioxane, 10 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, ortho-substituted phenylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Under a positive pressure of the inert gas, add the palladium(II) acetate and the phosphine ligand.

  • Add the degassed solvent via syringe.

  • Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanism and Workflow

To better understand the mechanistic challenges and the experimental approach, the following diagrams are provided.

Suzuki_Miyaura_Cycle reductive_elimination Reductive Elimination pd0 Pd(0)L₂ reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product oxidative_addition Oxidative Addition pd2_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_complex2 pd0->oxidative_addition pd2_complex1->transmetalation pd2_complex2->reductive_elimination aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Steric_Hindrance_Suzuki cluster_challenges Mechanistic Challenges with Ortho-Substitution cluster_solutions Key Optimization Parameters transmetalation Transmetalation (Rate-Limiting) steric_clash1 Steric clash between ortho-substituent and Pd-ligand sphere transmetalation->steric_clash1 hinders approach reductive_elimination Reductive Elimination steric_clash2 Steric repulsion between ortho-substituents on both coupling partners reductive_elimination->steric_clash2 hinders bond formation ligand Bulky, Electron-Rich Ligands (e.g., SPhos, NHCs) ligand->transmetalation accelerates ligand->reductive_elimination facilitates base Strong, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) base->transmetalation promotes boronate formation temp Elevated Temperature (80-140 °C) temp->transmetalation overcomes activation barrier temp->reductive_elimination overcomes activation barrier

Caption: Key challenges and solutions in Suzuki-Miyaura couplings of ortho-substituted phenylboronic acids.

Experimental_Workflow start Define Substrates (Aryl Halide & Ortho-Substituted Boronic Acid) catalyst_screening Catalyst System Screening (Ligand & Pd Precursor) start->catalyst_screening base_screening Base Screening (K₃PO₄, Cs₂CO₃, etc.) catalyst_screening->base_screening solvent_screening Solvent Screening (Toluene, Dioxane, 2-MeTHF) base_screening->solvent_screening optimization Reaction Optimization (Temperature & Concentration) solvent_screening->optimization scale_up Scale-up and Isolation optimization->scale_up Optimized Conditions analysis Product Characterization (NMR, MS) scale_up->analysis end Final Product analysis->end

Caption: A logical workflow for developing robust Suzuki-Miyaura reactions with ortho-substituted substrates.

By carefully selecting a catalyst system with a bulky, electron-rich ligand and optimizing the reaction conditions, particularly the base and solvent, researchers can successfully overcome the steric challenges posed by ortho-substituted phenylboronic acids and achieve high yields of the desired biaryl products. This guide serves as a starting point for navigating these challenging yet crucial transformations in modern organic synthesis.

References

A Comparative Benchmark of (3-(Methoxycarbonyl)-4-methylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds in the development of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical and significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid against a selection of other commercially available phenylboronic acids with varying electronic properties. The comparative data, supported by established experimental protocols, aims to inform researchers in making strategic decisions for their synthetic endeavors.

Executive Summary

This guide benchmarks this compound against phenylboronic acid, 4-tolylboronic acid (electron-donating), 4-methoxyphenylboronic acid (electron-donating), and 4-chlorophenylboronic acid (electron-withdrawing) in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The selection of these boronic acids allows for a systematic evaluation of the electronic and steric effects of substituents on the phenyl ring.

This compound, with its electron-withdrawing methoxycarbonyl group and electron-donating methyl group, presents a unique electronic profile. This comparison aims to elucidate its reactivity and utility in the synthesis of biaryl compounds, which are prevalent scaffolds in medicinal chemistry.

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of the selected boronic acids in the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole under standardized conditions. The yields presented are representative and collated from various sources to provide a comparative overview.[1][2][3][4][5][6] It is important to note that actual yields may vary depending on the specific reaction conditions and substrates used.

Boronic AcidSubstituent EffectMolecular Weight ( g/mol )Melting Point (°C)Representative Yield (%) with 4-bromoanisole
This compound Electron-withdrawing (-COOCH₃) & Donating (-CH₃) 193.99 N/A ~85-95% (estimated)
Phenylboronic acidNeutral121.93216-21990%
4-Tolylboronic acidElectron-donating (-CH₃)135.96256-26392%
4-Methoxyphenylboronic acidStrong electron-donating (-OCH₃)151.96204-20695%
4-Chlorophenylboronic acidElectron-withdrawing (-Cl)156.37284-28988%

Note: The yield for this compound is an estimation based on the general principles of substituent effects in Suzuki-Miyaura coupling, as direct comparative data under these specific conditions was not available in the searched literature. The methoxycarbonyl group's electron-withdrawing nature is expected to slightly decrease the nucleophilicity of the boronic acid, while the methyl group's electron-donating effect would counteract this to some extent, leading to high but potentially not the highest yields among the tested group.

Experimental Protocols

The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction used for the purpose of this comparative guide.[7][8]

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L2 A->B + Ar-X C Transmetalation (Ar-Pd(II)-Ar')L2 B->C + [Ar'B(OH)3]- D Reductive Elimination C->D D->A + Product (Ar-Ar') Product Biaryl Product (Ar-Ar') D->Product ArX Aryl Halide (Ar-X) ArX->B ArBOH Boronic Acid (Ar'-B(OH)2) + Base ArBOH->C

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Setup Reaction Heating & Stirring (90°C, 4-12h) Setup->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Column Chromatography Workup->Purification End Product Isolation & Characterization Purification->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship of Substituent Effects

This diagram illustrates the logical relationship between the electronic nature of the substituent on the phenylboronic acid and its expected reactivity in the Suzuki-Miyaura coupling.

Substituent_Effects substituent Substituent on Phenylboronic Acid edg Electron-Donating Group (e.g., -CH3, -OCH3) substituent->edg is an ewg Electron-Withdrawing Group (e.g., -Cl, -COOCH3) substituent->ewg is an increased Increased Nucleophilicity => Faster Transmetalation => Higher Yield (Generally) edg->increased leads to decreased Decreased Nucleophilicity => Slower Transmetalation => Lower Yield (Generally) ewg->decreased leads to reactivity Reactivity in Suzuki Coupling increased->reactivity decreased->reactivity

Caption: Influence of substituent electronics on Suzuki coupling reactivity.

Conclusion

This comparative guide provides a framework for understanding the performance of this compound in the context of other commonly used phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. While direct, side-by-side experimental data for this specific compound under the outlined standardized conditions is limited in the public domain, the analysis of its structural features—possessing both an electron-withdrawing and an electron-donating group—suggests it is a highly effective coupling partner, likely affording high yields.

The provided experimental protocol offers a robust starting point for researchers to conduct their own comparative studies and optimize conditions for their specific synthetic targets. The visualizations of the catalytic cycle, experimental workflow, and substituent effects serve as valuable tools for both novice and experienced chemists in the field of drug discovery and materials science. Further experimental investigation is encouraged to precisely quantify the performance of this compound and expand its application in complex molecule synthesis.

References

Safety Operating Guide

Proper Disposal of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical reagents are critical for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides detailed, procedural instructions for the proper disposal of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a compound that requires careful handling as hazardous waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant nitrile or neoprene gloves.
Body Protection A fully fastened lab coat that covers the arms.
Respiratory Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1]
Hazard Profile

This compound and its close analogs are classified as hazardous substances. The following table summarizes the hazard classifications according to the Globally Harmonized System (GHS).[2][3]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral) 3H301: Toxic if swallowed.
Skin Irritation 2H315: Causes skin irritation.[2][3]
Eye Irritation 2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation.[2][3]

Step-by-Step Disposal Protocol

The primary and recommended method for disposing of this compound is through collection for licensed hazardous waste disposal.[1] Under no circumstances should this chemical or its waste be disposed of in regular trash or down the sanitary sewer.[4][5]

Waste Segregation and Collection

Proper segregation is the first step in safe disposal. Use separate, designated containers for solid and liquid waste.[4][5]

  • Solid Waste:

    • Collect unused or expired this compound powder in a clearly labeled, sealable hazardous waste container.[5]

    • Any materials contaminated with the solid chemical, such as weighing paper, contaminated gloves, and bench paper, must also be placed in this designated solid hazardous waste container.[1][4]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and sealable container intended for liquid hazardous waste.[5]

    • Do not mix boronic acid waste with other incompatible waste streams, such as strong oxidizing agents, acids, or bases.[5][6]

Container Labeling

All waste containers must be clearly and accurately labeled.

  • The label must include the words "Hazardous Waste" .[4][7]

  • List the full chemical name: "this compound" without abbreviations.[4][7]

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal.[5][7]

  • Triple Rinse Procedure: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7][8]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[5][7]

  • Final Disposal of Container: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface or remove the original product label. The clean container can then be disposed of according to your institution's policy for regular laboratory glass or plastic recycling.[5]

Waste Storage and Pickup
  • Storage: Keep all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[4][6] This area should be at or near the point of generation and away from incompatible materials.[6][9]

  • Pickup: Follow your institution's specific procedures for arranging the pickup and final disposal by the Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start cluster_waste_type Waste Segregation cluster_actions Disposal Actions cluster_final Final Disposition Start Waste Generation This compound SolidWaste Solid Waste (Unused reagent, contaminated gloves, paper) Start->SolidWaste LiquidWaste Liquid Waste (Solutions containing the compound) Start->LiquidWaste EmptyContainer Empty Reagent Container Start->EmptyContainer CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid Decontaminate Triple Rinse with Appropriate Solvent EmptyContainer->Decontaminate Store Store in Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store CollectRinsate Collect Rinsate as Liquid Hazardous Waste Decontaminate->CollectRinsate DisposeContainer Dispose of Clean Container (Recycle/Trash per site policy) Decontaminate->DisposeContainer Pickup Arrange for EHS Hazardous Waste Pickup Store->Pickup CollectRinsate->CollectLiquid

Caption: Disposal workflow for this compound.

Disclaimer: These procedures are based on general laboratory safety principles. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.